molecular formula C6H12O2 B1167685 POLY(4-VINYLPYRIDINE)  CROSS-LINKED CAS No. 125200-80-8

POLY(4-VINYLPYRIDINE) CROSS-LINKED

Cat. No.: B1167685
CAS No.: 125200-80-8
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Description

Historical Development and Evolution of Poly(4-vinylpyridine) as a Functional Polymer

The journey of poly(4-vinylpyridine) as a functional polymer began in the mid-20th century, emerging from research efforts focused on creating polymers with functional aromatic side chains. An early publication in 1950 detailed the preparation and fractionation of poly-4-vinylpyridine, indicating its initial synthesis and characterization. acs.org The initial focus was on the linear polymer and its inherent properties stemming from the pendant pyridine (B92270) groups, which confer a cationic nature and the ability to engage in strong interactions with acids, metal ions, and hydrogen-bonding donors. polysciences.compolysciences.com

The evolution of P4VP took a significant turn with the introduction of cross-linking techniques. The need for materials with enhanced mechanical stability, insolubility in various solvents, and improved durability drove the development of cross-linked variants. The 1970s marked a pivotal period where cross-linking with agents like divinylbenzene (B73037) (DVB) gained prominence, particularly for applications in ion-exchange resins. This led to the creation of commercial products that became industry standards due to their robustness in both acidic and organic environments.

Further advancements came with the development of block copolymer systems incorporating P4VP, which allowed for the creation of nanostructured materials with precisely controlled porosity and responsiveness. The advent of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization in the late 1990s, provided even greater control over the polymer architecture, enabling the synthesis of well-defined linear and subsequently cross-linked P4VP structures. acs.org This continuous evolution has expanded the applications of P4VP from its early use in catalysis and ion exchange to more advanced fields such as drug delivery, responsive coatings, and nanotechnology. polysciences.comnih.govresearchgate.net

Rationale for Cross-linking in Polymeric Architectures: Enhancing Structural Integrity and Tunable Properties

Cross-linking is a chemical process that involves the formation of covalent or ionic bonds between polymer chains, transforming a collection of individual chains into a single, continuous three-dimensional network. youtube.com This architectural modification imparts a range of desirable properties to polymers like P4VP, making them suitable for a broader array of applications compared to their linear counterparts.

The primary rationale for cross-linking P4VP is to enhance its structural integrity and mechanical properties . Linear P4VP is soluble in various solvents, including acetic acid, and lower alcohols. polysciences.comsigmaaldrich.com Cross-linking renders the polymer insoluble, which is a critical requirement for applications such as catalysis and sorption where the material must remain stable in a liquid phase. researchgate.netresearchgate.net The resulting network structure provides increased durability, rigidity, and resistance to deformation under mechanical stress. aps.org

Furthermore, cross-linking allows for the tuning of material properties . The degree of cross-linking, which is the density of the cross-links within the polymer network, can be precisely controlled. This, in turn, dictates properties such as:

Swelling Behavior: Cross-linked P4VP can absorb solvents and swell to form a gel. The extent of swelling is inversely proportional to the cross-linking density. This property is crucial for applications in hydrogels and responsive materials. mdpi.com

Porosity: The network structure can be designed to have specific pore sizes, which is essential for applications in filtration, separation, and as a support for catalysts. mdpi.com

Thermal Stability: The interconnected network structure of cross-linked polymers generally leads to higher thermal stability compared to linear polymers. acs.org

The ability to tailor these properties by adjusting the cross-linker type and concentration makes cross-linked P4VP a highly versatile material.

Overview of Key Research Domains for Cross-linked Poly(4-vinylpyridine) Systems

The unique properties of cross-linked P4VP have led to its investigation and application across a diverse range of research domains:

Catalysis: Cross-linked P4VP serves as an excellent support for metal catalysts. mdpi.com The pyridine groups can coordinate with metal ions, effectively immobilizing them within the polymer matrix. This allows for the easy separation and recovery of the catalyst from the reaction mixture, enhancing its reusability. researchgate.net

Sorption and Environmental Remediation: The porous structure and the presence of functional pyridine groups make cross-linked P4VP an effective sorbent for various substances. It has been successfully used for the removal of organic pollutants, such as phenols and pharmaceuticals like ibuprofen (B1674241) and ketoprofen (B1673614), from aqueous solutions. mdpi.comnih.gov Its ability to adsorb metal ions is also utilized in water purification and treatment. researchgate.net

Drug Delivery and Biomedical Applications: The biocompatibility and pH-responsive nature of cross-linked P4VP hydrogels make them promising candidates for drug delivery systems. researchgate.netnih.gov The polymer can be designed to swell and release an encapsulated drug in response to specific pH changes in the body. They are also explored for use in biosensors and as antibacterial materials. nih.govnih.gov

Responsive Materials and Coatings: Cross-linked P4VP films can act as responsive coatings that change their properties, such as wettability and swelling, in response to external stimuli like pH and solvent changes. researchgate.net This has potential applications in smart surfaces and sensors.

Membranes and Separation Technology: The controlled porosity of cross-linked P4VP makes it suitable for the fabrication of membranes for gas separation and filtration. Semi-interpenetrating networks based on cross-linked P4VP have been developed for use as high-temperature proton exchange membranes in fuel cells. acs.org

Fundamental Polymer Chemistry Concepts Applied to Cross-linked Poly(4-vinylpyridine)

The synthesis and properties of cross-linked P4VP are governed by fundamental principles of polymer chemistry.

Polymerization: The formation of the initial P4VP chains occurs through the polymerization of the 4-vinylpyridine (B31050) monomer. wikipedia.org Various polymerization techniques can be employed:

Free-Radical Polymerization: This is a common method where a free-radical initiator is used to start the polymerization process. conicet.gov.ar

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over the polymer chain length, architecture, and dispersity. acs.orgacs.org RAFT polymerization, developed in the late 1990s, has proven to be a versatile method for synthesizing well-defined P4VP. acs.org

Cross-linking: The three-dimensional network is formed by introducing a cross-linking agent during or after the polymerization of the P4VP chains. The cross-linking mechanism can vary:

Co-polymerization with a Divinyl Monomer: A common approach involves the co-polymerization of 4-vinylpyridine with a monomer containing two vinyl groups, such as divinylbenzene (DVB). sigmaaldrich.com The DVB molecules act as bridges connecting different P4VP chains.

Post-polymerization Cross-linking: Linear P4VP chains can be cross-linked after polymerization using a suitable cross-linking agent that reacts with the pyridine groups.

The choice of cross-linking agent and the reaction conditions significantly influence the final properties of the cross-linked network.

Table 1: Common Cross-linking Agents for Poly(4-vinylpyridine) and Their Effects

Cross-linking AgentTypeKey Properties Imparted to P4VP
Divinylbenzene (DVB)Divinyl MonomerEnhanced mechanical stability, solvent resistance, and thermal stability.
Ethylene (B1197577) glycol dimethacrylate (EGDMA)Divinyl MonomerUsed in the synthesis of hydrogels, imparts pH-responsive swelling. researchgate.net
1,4-Dibromobutane (B41627)Alkyl DihalideCan be used for post-polymerization cross-linking through quaternization of pyridine rings.
N,N'-methylenebisacrylamide (BIS)Divinyl MonomerEmployed in the synthesis of hydrogels and microgels. researchgate.netconicet.gov.ar
Trimethylolpropane (B17298) trimethacrylate (TRIM)Tri-functional MonomerCreates a more densely cross-linked network, impacting porosity and sorption capacity. mdpi.com
1,4-dimethacryloiloxybenzene (14DMB)Divinyl MonomerUsed to create porous microspheres for sorption applications. mdpi.com

Table 2: Research Findings on Sorption Capacities of Cross-linked Poly(4-vinylpyridine)

Sorbent MaterialTarget AnalyteSorption Capacity (mg/g)Reference
Poly(4VP-co-TRIM)Ibuprofen~90 mdpi.com
Poly(4VP-co-14DMB)Ibuprofen~75 mdpi.com
Poly(4VP-co-TRIM)Ketoprofen~40 mdpi.com
Poly(4VP-co-14DMB)Ketoprofen~40 mdpi.com
Cross-linked P(4VP-co-MAA)Copper(II)47.2 researchgate.net
Cross-linked P4VPCopper(II)26.9 researchgate.net

Properties

CAS No.

125200-80-8

Molecular Formula

C6H12O2

Origin of Product

United States

Synthetic Methodologies and Fabrication Strategies for Cross Linked Poly 4 Vinylpyridine

Precursor Poly(4-vinylpyridine) Synthesis Approaches

The synthesis of the linear poly(4-vinylpyridine) precursor is a critical first step that dictates the properties of the final cross-linked material. Various polymerization techniques have been developed to control the molecular weight, architecture, and functionality of the polymer chains.

Free Radical Polymerization Techniques

Conventional free radical polymerization is a widely used and straightforward method for synthesizing poly(4-vinylpyridine). This technique typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to initiate the polymerization of the 4-vinylpyridine (B31050) monomer. The reaction can be carried out in bulk, solution, or suspension. While effective for producing high molecular weight polymers, a significant drawback of free radical polymerization is the limited control over the polymer's molecular weight distribution, leading to a broad polydispersity index (PDI). This lack of control can impact the uniformity and performance of the subsequently cross-linked material.

Controlled/Living Radical Polymerization Methods (e.g., RAFT-dispersion)

To overcome the limitations of conventional free radical polymerization, controlled/living radical polymerization (CLRP) techniques have been extensively employed for the synthesis of well-defined poly(4-vinylpyridine). These methods allow for precise control over molecular weight, PDI, and chain-end functionality.

One prominent CLRP method is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . RAFT polymerization of 4-vinylpyridine is often conducted using a chain transfer agent, such as a trithiocarbonate, to mediate the polymerization process. This results in polymers with a narrow molecular weight distribution and predetermined molecular weights. nih.govrsc.org A specific and advantageous application of this technique is RAFT-dispersion polymerization . In this approach, a P4VP macro-RAFT agent can act as both a stabilizer and a chain transfer agent for the polymerization of another monomer, like styrene, in a dispersion medium. acs.org This method is particularly useful for creating block copolymers containing P4VP segments. rsc.org

Another powerful CLRP technique is Atom Transfer Radical Polymerization (ATRP) . ATRP of 4-vinylpyridine has been successfully carried out using a transition metal complex, typically copper-based, as a catalyst. kpi.ua This method provides excellent control over the polymerization, yielding well-defined polymers with low polydispersity. kpi.ua The choice of initiator and ligand for the copper catalyst is crucial for achieving good control over the polymerization of this basic monomer. kpi.ua

Controlled/Living Radical Polymerization Method Key Features Typical Initiators/Mediators Advantages
RAFT Polymerization Mediated by a chain transfer agent.Trithiocarbonates, dithioestersWell-defined molecular weight and low PDI, tolerance to various functional groups.
ATRP Catalyzed by a transition metal complex.Alkyl halides with a copper/ligand complexExcellent control over polymerization, ability to synthesize complex architectures.

Emulsion Polymerization for Nanoparticle and Microsphere Formation

Emulsion polymerization is a valuable technique for producing poly(4-vinylpyridine) in the form of nanoparticles and microspheres. This method involves polymerizing the 4-vinylpyridine monomer in an emulsion, typically water-based, with the aid of a surfactant or stabilizer. The resulting polymer particles have a spherical morphology and their size can be controlled by adjusting the reaction conditions.

Emulsifier-free emulsion polymerization has also been successfully employed to synthesize P4VP microspheres, where factors like monomer concentration and ionic strength can influence the particle size and distribution. This technique is particularly useful for applications where the presence of a surfactant is undesirable.

Precipitation Polymerization in Supercritical Fluids (e.g., scCO2)

Precipitation polymerization in supercritical carbon dioxide (scCO2) offers a "green" and efficient alternative for the synthesis of cross-linked poly(4-vinylpyridine) particles. In this method, the monomer and initiator are soluble in the supercritical fluid, but the resulting polymer is not. As the polymer chains grow, they precipitate out of the solution to form particles. This technique can produce well-defined, micron-sized polymer spheres. The use of scCO2 as the reaction medium avoids the need for hazardous organic solvents, making it an environmentally friendly process.

Cross-linking Reactions and Agent Selection

The final step in the preparation of cross-linked poly(4-vinylpyridine) is the formation of a three-dimensional network by connecting the individual polymer chains. This is achieved through various chemical cross-linking reactions using a selection of cross-linking agents.

Chemical Cross-linking Mechanisms

The versatile reactivity of the pyridine (B92270) ring in poly(4-vinylpyridine) allows for several chemical cross-linking strategies.

Quaternization with Dihaloalkanes: A common and effective method for cross-linking P4VP is through the quaternization of the nitrogen atom in the pyridine ring. This is typically achieved by reacting the polymer with a dihaloalkane, such as 1,4-dibromobutane (B41627). univ-lille.fr Each end of the dihaloalkane can react with a pyridine ring on different polymer chains, forming a stable covalent cross-link. This reaction is a type of Menshutkin reaction. The degree of cross-linking can be controlled by the molar ratio of the cross-linking agent to the pyridine units.

Copolymerization with a Divinyl Monomer: Cross-linked P4VP can be synthesized directly by copolymerizing 4-vinylpyridine with a divinyl monomer, such as divinylbenzene (B73037) (DVB). During the polymerization process, the divinyl monomer is incorporated into the growing polymer chains and provides a second vinyl group that can react with another chain, leading to the formation of a cross-linked network. The percentage of DVB in the monomer feed determines the cross-link density of the resulting polymer. fishersci.comsemanticscholar.org

Coordination with Metal Ions: The lone pair of electrons on the nitrogen atom of the pyridine ring makes it an excellent ligand for coordination with various transition metal ions. researchgate.netresearchgate.net Divalent metal ions, such as zinc(II) and copper(II), can coordinate with pyridine rings from different polymer chains, creating physical cross-links. researchgate.netresearchgate.net The strength and nature of these coordination bonds depend on the specific metal ion and the reaction conditions. This method allows for the creation of stimuli-responsive materials, as the cross-links can sometimes be reversibly broken and reformed.

Reaction with Epoxy Resins: Poly(4-vinylpyridine) can also be cross-linked using epoxy resins. The pyridine nitrogen can act as a catalyst for the homopolymerization of the epoxy groups or can directly react with the epoxide ring to form a cross-linked network. The reaction mechanism can be complex and may involve the formation of pyridone structures.

Cross-linking Mechanism Cross-linking Agent Example Nature of Cross-link Key Features
Quaternization 1,4-DibromobutaneCovalentForms stable, permanent cross-links.
Copolymerization Divinylbenzene (DVB)CovalentCross-linking occurs during polymerization.
Metal Coordination Zinc(II), Copper(II) ionsCoordinativeOften results in physically cross-linked, stimuli-responsive materials.
Epoxy Reaction Diglycidyl ether of bisphenol A (DGEBA)CovalentForms a thermoset network.

Physical Cross-linking Approaches (e.g., Hydrogen Bonding-driven)

Physical cross-linking involves the formation of non-covalent, reversible bonds between polymer chains. In P4VP systems, hydrogen bonding is a primary mechanism for achieving this. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with donor groups on other polymers. nsysu.edu.tw

When P4VP is blended with polymers containing hydroxyl groups, such as phenolic resins or poly(4-vinylphenol) (PVF), strong intermolecular hydrogen bonds form between the hydroxyl group and the pyridine ring. nsysu.edu.twacs.org This interaction is strong enough to create a miscible polymer blend with a single glass transition temperature over the entire composition range. nsysu.edu.tw These hydrogen bonds act as physical cross-links, influencing the material's properties. However, unlike covalent bonds, these interactions are thermally reversible; they can be disrupted at elevated temperatures and reformed upon cooling. nsysu.edu.tw The steric hindrance around the nitrogen atom can affect the strength of these interactions, with P4VP generally forming stronger inter-association bonds than its isomer, poly(2-vinylpyridine). nsysu.edu.tw

UV-Induced Cross-linking Strategies

Ultraviolet (UV) irradiation provides a convenient and spatially controllable method for cross-linking P4VP, particularly for creating thin films and surface coatings. nih.govlew.roresearchgate.net When thin films of P4VP are exposed to UV light (e.g., at 248 nm or 260 nm), photochemical reactions occur that lead to the formation of cross-links between the macromolecular chains. lew.roresearchgate.net This process renders the polymer insoluble in its original solvents, allowing for its immobilization on a substrate. nih.govlew.ro

The mechanism of UV cross-linking can involve the cleavage of bonds and abstraction of hydrogen atoms, leading to radical formation and subsequent chain combination. lew.ro The resulting cross-linked films can exhibit responsive behaviors. For example, UV-cross-linked P4VP films show reversible swelling and changes in wettability in response to stimuli like solvents and pH. researchgate.net Exposure to hydrogen chloride vapor can cause the film to swell significantly (by as much as 37%) due to the protonation of the pyridyl groups, which introduces electrostatic repulsion. researchgate.netepa.gov This strategy is useful for fabricating patterned surfaces via photolithography and for immobilizing nanoparticles to create functional architectures. nih.govlew.ro

Intramolecular Cross-linking for Colloidal Structures

Cross-linking can also occur within a single polymer chain, a process known as intramolecular cross-linking. This is particularly relevant in dilute polymer solutions where the probability of intermolecular interactions is low. When P4VP in a dilute solution is exposed to a cross-linking agent, such as a metal ion, intramolecular coordination is favored over intermolecular cross-linking. pku.edu.cnccspublishing.org.cn

For instance, in dilute solutions of P4VP and Cu(II) ions, soluble intramolecular complexes are formed. pku.edu.cnccspublishing.org.cn The rigidity of the polymer chain and the steric hindrance of the pyridine rings mean that a relatively large number of ligand units (e.g., nine or ten) are needed to complex a single cupric ion. pku.edu.cnccspublishing.org.cn This process leads to the collapse of individual polymer coils into more compact, single-chain nanoparticles or colloidal structures, rather than the formation of an extended, insoluble network. This approach is a key strategy for synthesizing well-defined colloidal particles with controlled sizes and functionalities.

Fabrication of Specific Architectures

The various cross-linking methodologies for P4VP enable the fabrication of a wide range of functional architectures with tailored properties and applications.

Nanoparticle Assemblies: UV-cross-linked P4VP thin films serve as excellent platforms for immobilizing nanoparticles. For example, gold nanoparticles can be electrostatically adsorbed onto the film, and subsequent functionalization with a bifunctional cross-linker can be used to build multilayered nanoparticle architectures. nih.gov

Responsive Pickering Emulsions: P4VP particles that are covalently cross-linked with DVB can act as pH-responsive stabilizers for Pickering emulsions. univ-lille.frresearchgate.net By changing the pH, the particles can be made to swell or shrink, allowing for the controlled stabilization and breaking of the emulsion, which is useful for biphasic catalysis and separation processes. univ-lille.fr

Block Copolymer (BCP) Scaffolds: P4VP is often incorporated as a block in more complex copolymer systems. The P4VP domain can be selectively cross-linked or modified to create highly ordered nanostructures. For instance, in a polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP) block copolymer, the P4VP domains can be selectively loaded with guest molecules or particles due to the coordinating ability of the pyridine groups, forming templates for functional materials. acs.org Chemical modification and cross-linking of the P4VP block can lead to the formation of hierarchical and hyperporous structures. acs.org

Thin Film Preparation Techniques

The generation of thin films of cross-linked P4VP is essential for applications in coatings, sensors, and electronics. Several techniques have been developed to create uniform and stable films with controlled thickness and cross-linking density.

Spin-Coating Followed by UV Irradiation: A prevalent and straightforward method for preparing cross-linked P4VP thin films involves spin-coating a solution of P4VP onto a substrate, followed by ultraviolet (UV) irradiation to induce cross-linking. epa.govresearchgate.net This process typically begins with dissolving P4VP in a suitable solvent, such as ethyl acetate (B1210297). researchgate.net The solution is then dispensed onto a substrate and spun at high speeds to create a uniform thin film. Subsequent exposure to UV light, often at a wavelength of 248 nm or 260 nm, initiates photochemical reactions that lead to the cross-linking of the polymer chains. researchgate.netlew.ro The degree of cross-linking can be controlled by adjusting the irradiation time and intensity. researchgate.net For instance, films have been exposed to UV irradiation with an intensity of 34 mW/cm² for periods ranging from 0 to 1800 seconds. researchgate.net This technique produces films that are insoluble and exhibit reversible swelling in response to external stimuli like pH and solvent changes. researchgate.net

ParameterValue/RangeReference
Polymer SolutionP4VP in ethyl acetate researchgate.net
Deposition MethodSpin-coating epa.govresearchgate.net
Cross-linking MethodUV Irradiation epa.govresearchgate.net
UV Wavelength248 nm, 260 nm researchgate.netlew.ro
UV Intensity34 mW/cm² researchgate.net
Irradiation Time0 - 1800 s researchgate.net

Initiated Chemical Vapor Deposition (iCVD): Initiated Chemical Vapor Deposition (iCVD) is a solvent-free technique that allows for the conformal deposition of thin polymer films onto various substrates. mit.edunih.gov In the iCVD process, monomer (4-vinylpyridine) and an initiator vapor are introduced into a vacuum chamber. mit.edu The initiator is thermally decomposed by heated filaments, generating free radicals that initiate the polymerization of the monomer adsorbed on a cooled substrate. mit.edu This method provides excellent control over film thickness and composition, even for complex geometries, and produces pinhole-free layers as thin as 10 nm. nih.gov The mild conditions of the iCVD process make it suitable for temperature-sensitive substrates. nih.gov

Microsphere and Nanoparticle Synthesis

The synthesis of cross-linked P4VP as microspheres and nanoparticles is crucial for applications in catalysis, drug delivery, and separation technologies, where high surface area is advantageous.

Nanoprecipitation: Nanoprecipitation is a simple and effective method for producing stimuli-responsive P4VP hydrogel nanoparticles. nih.gov This technique involves dissolving the polymer in a good solvent and then rapidly introducing this solution into a large volume of a non-solvent, causing the polymer to precipitate as nanoparticles. rsc.orgmdpi.com A modified nanoprecipitation technique has been used to obtain P4VP nanospheres without the need for a cross-linking agent or monomer polymerization during the process. nih.gov The size, stability, and swelling kinetics of the resulting hydrogel nanoparticles can be influenced by factors such as the concentration of any surfactant used. nih.gov

Surfactant-Free Emulsion Polymerization: This method allows for the synthesis of P4VP-based microspheres without the use of surfactants, which can be difficult to remove from the final product. In one example, spherical silver-poly(4-vinylpyridine) (Ag-P4VP) hybrid microgels were synthesized in a single step by γ-irradiation and surfactant-free emulsion polymerization. pku.edu.cn This process resulted in Ag nanoparticles with diameters of 2–3 nm evenly dispersed within P4VP particles of 80–120 nm. pku.edu.cn

Seed Swelling Polymerization: This technique is well-suited for preparing monodisperse porous microspheres with controlled size and a narrow particle size distribution. mdpi.comnih.gov The process begins with pre-formed polymer seed particles, typically polystyrene microspheres. mdpi.com These seeds are then swollen with a mixture containing the functional monomer (4-vinylpyridine), a cross-linking agent, an initiator, and a porogenic solvent. mdpi.com Subsequent polymerization fixes the porous structure. Various cross-linkers can be employed, such as trimethylolpropane (B17298) trimethacrylate (TRIM) and 1,4-dimethacryloiloxybenzene (14DMB), to influence the internal topography of the resulting microspheres. mdpi.com

ParameterDescriptionExampleReference
MethodSeed Swelling PolymerizationSynthesis of P4VP microspheres mdpi.com
Seed ParticlesPolystyrene microspheres- mdpi.com
Monomer4-vinylpyridine (4VP)- mdpi.com
Cross-linkersTrimethylolpropane trimethacrylate (TRIM), 1,4-dimethacryloiloxybenzene (14DMB)Molar ratio of 4VP to cross-linker was 2:1 mdpi.com
InitiatorAzobisisobutyronitrile (AIBN)- mdpi.com
PorogenTolueneActs as an activator of the polystyrene seed mdpi.com

Dispersion RAFT Polymerization: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offers excellent control over polymer molecular weight and architecture. When conducted as a dispersion polymerization, it can be used to synthesize well-defined nanoparticles. tandfonline.comrsc.org For instance, poly(4-vinylpyridine)-block-polystyrene (P4VP-b-PS) nanoparticles have been prepared by dispersion RAFT polymerization of styrene using a P4VP macro-chain transfer agent (macro-CTA) as a stabilizer. tandfonline.com This method has also been adapted for the in situ synthesis of magnetic nanocomposites, where Fe₃O₄ is grown on the P4VP block of the nanoparticles. tandfonline.com

Hydrogel Formation

Cross-linked P4VP hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water or aqueous solutions. Their stimuli-responsive nature makes them attractive for various applications.

The formation of P4VP hydrogels can be achieved through methods similar to those used for thin films and nanoparticles, with adjustments to promote the formation of a bulk 3D network. As mentioned previously, nanoprecipitation can be utilized to form hydrogel nanoparticles which exhibit pH and ionic strength responsiveness. nih.gov

Furthermore, UV-induced cross-linking, as described for thin films, can be applied to aqueous solutions of P4VP, potentially in the presence of a photoinitiator, to form bulk hydrogels. The cross-link density, which dictates the swelling behavior and mechanical properties of the hydrogel, can be controlled by the polymer concentration, initiator concentration, and UV exposure dose. univ-lille.fr

Porous Material Synthesis (e.g., PolyHIPE foams)

Polymerized High Internal Phase Emulsions (PolyHIPEs) are a class of highly porous materials with an interconnected cellular structure. Synthesizing P4VP-based PolyHIPEs provides materials with a large surface area and accessible functional pyridine groups.

The synthesis of P4VP-grafted PolyHIPE foams typically involves a multi-step process. acs.orgacs.org First, a macroporous monolith is prepared by polymerizing a high internal phase emulsion (HIPE). The continuous "oil" phase of this emulsion contains monomers such as styrene and divinylbenzene (as a cross-linker), a surfactant (e.g., sorbitan monooleate), and an initiator (e.g., AIBN). acs.orgacs.org The internal aqueous phase is dispersed within the oil phase. After polymerization of the continuous phase, the internal phase is removed, leaving a porous structure.

To incorporate the P4VP functionality, the pre-formed PolyHIPE foam is surface-modified. One approach involves a UV-initiated surface polymerization. acs.org The foam is saturated with 4-vinylpyridine monomer and exposed to a high-intensity UV lamp, causing the growth of P4VP chains from the surface of the pores. acs.org Another method utilizes surface-initiated atom transfer radical polymerization (SI-ATRP) from initiator sites anchored to the foam's surface. acs.org

ComponentExample Composition (Oil Phase)RoleReference
MonomersStyrene (45 wt%), 4-vinyl benzyl chloride (30 wt%)Form the polymer backbone acs.org
Cross-linkerDivinylbenzene (25 wt%)Creates the porous network structure acs.orgresearchgate.net
SurfactantSorbitan monooleate (SPAN 80)Stabilizes the high internal phase emulsion acs.orgacs.org
InitiatorAzobisisobutyronitrile (AIBN)Initiates the polymerization of the oil phase acs.org
Grafted PolymerPoly(4-vinylpyridine)Provides functional sites acs.orgacs.org

Composite Material Integration (e.g., with inorganic nanoparticles)

Integrating inorganic nanoparticles into a cross-linked P4VP matrix can yield composite materials with synergistic properties, combining the functionality of the polymer with the unique optical, magnetic, or catalytic properties of the nanoparticles.

In-situ Synthesis via Dispersion RAFT Polymerization: This is a powerful one-pot method for creating well-dispersed nanocomposites. For example, Fe₃O₄@P4VP-b-PS magnetic polymer nanocomposites have been synthesized by first preparing P4VP-b-PS nanoparticles via dispersion RAFT polymerization. tandfonline.comfigshare.com Subsequently, iron precursors (FeCl₃ and FeCl₂) are introduced, and the pyridyl groups in the P4VP block coordinate with the Fe³⁺ ions. A co-precipitation reaction then forms Fe₃O₄ nanoparticles directly on the polymer template. tandfonline.comfigshare.com A similar strategy has been employed to synthesize Ag/P4VP-b-PS composite nanoparticles, where a P4VP-tricithiocarbonate acts as both a macro-RAFT agent and a stabilizer for the in-situ formed silver nanoparticles. rsc.orgrsc.org

Spin Coating of Polymer-Nanoparticle Dispersions: Composite films can also be fabricated by preparing a dispersion of pre-synthesized inorganic nanoparticles within a P4VP solution and then depositing it onto a substrate using spin coating. nih.govnih.gov For instance, composite films of P4VP with metal oxides like titanium dioxide (TiO₂) and zinc oxide (ZnO) have been successfully deposited using this method. nih.govnih.gov The morphology and homogeneity of the resulting composite film are highly dependent on the nature of the oxide and the interactions between the polymer and the nanoparticles. nih.gov

Advanced Structural and Morphological Characterization of Cross Linked Poly 4 Vinylpyridine

Spectroscopic Analysis of Chemical Structure and Cross-link Formation

Spectroscopic techniques are fundamental in verifying the successful synthesis and cross-linking of P4VP, offering detailed information at the molecular level.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the polymer and confirming the coordination of the pyridine (B92270) nitrogen with other species, such as metal ions. The FTIR spectrum of P4VP exhibits characteristic absorption bands corresponding to the vibrations of the pyridine ring. researchgate.net When P4VP is cross-linked, changes in the FTIR spectrum can indicate the formation of new covalent bonds.

A significant application of FTIR is in studying the coordination of metal ions with the pyridine nitrogen. This coordination leads to the formation of physical cross-links, which can significantly alter the polymer's properties. govinfo.govresearchgate.net The interaction between a metal cation, like zinc (Zn²⁺), and the nitrogen atom of the pyridine ring can be observed through shifts in the FTIR spectrum. govinfo.govresearchgate.net Specifically, a peak corresponding to the uncoordinated pyridine rings can be distinguished from a peak representing the coordinated pyridine rings. govinfo.gov For instance, in studies involving P4VP and zinc salts, the peak for uncoordinated pyridine rings appears at a different wavenumber than the peak at approximately 1620 cm⁻¹, which signifies the fraction of coordinated pyridine rings. govinfo.gov The area of these peaks can be used to quantify the degree of pyridine binding. govinfo.govresearchgate.net

The formation of coordination complexes with other transition metals, such as ruthenium, also leads to noticeable changes in the FTIR spectrum. kpi.ua Blue shifts or the complete disappearance of characteristic pyridine bands at 1415, 1494, and 1558 cm⁻¹ at higher metal concentrations are indicative of metal-ligand coordination. kpi.ua The appearance of a new absorption band around 1615 cm⁻¹ has been observed in P4VP coordination complexes with various metal salts, further confirming the interaction between the metal and the pyridine nitrogen. kpi.ua

Table 1: Characteristic FTIR Bands in Cross-linked P4VP and its Coordination Complexes

Vibration Wavenumber (cm⁻¹) Description
Coordinated Pyridine Ring ~1620 Appears upon coordination with metal ions like Zn²⁺. govinfo.gov
Uncoordinated Pyridine Ring Varies Characteristic peak for pyridine rings not involved in coordination. govinfo.gov
Pyridine Ring Vibrations 1415, 1494, 1558 These bands may experience blue shifts or disappear upon metal coordination. kpi.ua

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state ¹³C CP/MAS NMR, is instrumental in confirming the covalent cross-linking in P4VP and determining the copolymer composition. nih.gov In the synthesis of P4VP cross-linked with agents like 1,4-dimethacryloyloxybenzene (14DMB) or trimethylolpropane (B17298) trimethacrylate (TRIM), ¹³C CP/MAS NMR spectra can verify the incorporation of the cross-linking agent into the polymer structure. nih.gov

¹H NMR spectroscopy is also a valuable tool for characterizing P4VP and its copolymers. niscpr.res.inresearchgate.netresearchgate.net The ¹H NMR spectrum of P4VP shows characteristic peaks for the protons of the pyridine ring and the polymer backbone. researchgate.netresearchgate.net For instance, the protons of the pyridinium (B92312) group in P4VP appear at specific chemical shifts, such as δ = 8.27 and 6.59 ppm. researchgate.net The main chain methine and methylene (B1212753) protons are typically observed in the range of 1.32-1.77 ppm. researchgate.net In copolymers, the composition can be determined from the relative intensities of the signals corresponding to each monomer unit. niscpr.res.inniscpr.res.in

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Total Correlated Spectroscopy (TOCSY), can provide more detailed structural information, including the connectivity between different monomer units in a copolymer. niscpr.res.inniscpr.res.in For example, in a 4-vinylpyridine (B31050)/styrene copolymer, HSQC can be used to assign the cross-peaks corresponding to the -CH and -CH₂ groups of both monomer units. niscpr.res.in

Table 2: Representative ¹H NMR Chemical Shifts for Poly(4-vinylpyridine)

Proton Chemical Shift (ppm) Reference
Pyridinium Protons (H7, H6) 8.27, 6.59 researchgate.net
Main Chain Methine (H5) 1.32-1.77 researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a material's surface. vot.plbrighton-science.comresearchgate.net This makes it particularly useful for analyzing the surface of cross-linked P4VP, especially in applications where surface properties are critical. cardiff.ac.uk XPS can confirm the presence of expected elements and can also detect surface contaminants. brighton-science.com

The technique works by irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. vot.plbrighton-science.com The binding energy of these electrons is then calculated, which is characteristic of the element and its chemical environment. brighton-science.com For cross-linked P4VP, XPS can be used to verify the presence of nitrogen from the pyridine rings and carbon from the polymer backbone. In cases where the polymer is modified or contains additives, XPS can confirm their presence on the surface. For instance, in composites of P4VP, XPS can identify the elements associated with the other components. researchgate.net

Morphological Probing of Porosity and Network Architecture

Microscopy techniques are essential for visualizing the three-dimensional structure of cross-linked P4VP, revealing details about its surface morphology, porosity, and the internal arrangement of the polymer network.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of materials, making it an ideal tool for examining the morphology and porous nature of cross-linked P4VP. nih.govazom.com Studies have shown that cross-linked P4VP microspheres can possess a spherical shape with a developed porous structure. nih.gov The surface of these microspheres is often not smooth, with visible large pores. nih.gov

The internal structure, as revealed by SEM of fractured particles, can show a fine-grained, tightly packed arrangement with interconnected voids that form a network of pores and tunnels. nih.gov This type of internal structure is characteristic of cross-linked polymers. nih.gov The porosity of these materials can be further characterized as having both mesopores and macropores. nih.gov For example, P4VP copolymers cross-linked with 14DMB or TRIM have been shown to have a bimodal pore size distribution. nih.gov

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to investigate the internal structure of cross-linked P4VP at the nanoscale. researchgate.net TEM is particularly valuable for visualizing the distribution of nanoparticles within a cross-linked P4VP matrix. montclair.eduacs.org For instance, in nanocomposites, TEM can show how nanoparticles are dispersed and whether they are located preferentially within certain domains of the polymer. acs.org

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface topography of materials at the nanoscale. azooptics.com By scanning a sharp tip across the sample surface, AFM generates detailed three-dimensional images of surface features. pressbooks.pub This technique is not limited to conductive samples and can be used to analyze a wide range of materials, including polymers. pressbooks.pub

In the context of cross-linked poly(4-vinylpyridine), AFM can provide valuable insights into the surface morphology, including roughness and the presence of pores or other structural features. azooptics.compressbooks.pub For example, AFM has been used to observe significant surface roughness on modified materials after grinding and etching. researchgate.net The technique allows for the visualization of how different preparation methods and cross-linking densities affect the surface topology of the polymer. researchgate.networldscientificnews.com The ability to generate 3D images helps in understanding the spatial arrangement of the polymer chains and cross-links on the surface. azooptics.com

Nitrogen Adsorption-Desorption Isotherms for Pore Structure and Surface Area Analysis

Nitrogen adsorption-desorption experiments are a standard method for characterizing the porous structure of materials. nih.gov By measuring the amount of nitrogen gas adsorbed onto and desorbed from a material at 77 K, it is possible to determine key parameters such as the specific surface area, pore volume, and pore size distribution. nih.govchemrxiv.org

For cross-linked poly(4-vinylpyridine), this technique has shown that the material possesses a developed and permanent porous structure. nih.gov The specific surface area (SBET) is calculated using the Brunauer-Emmett-Teller (BET) method, and the total pore volume is estimated from single-point adsorption at a high relative pressure. nih.gov Studies have indicated that poly(4-vinylpyridine) copolymers can have a smaller specific surface area and pore volume compared to other polymers like poly(St-co-DVB). nih.gov The shape of the nitrogen adsorption-desorption isotherms, classified according to IUPAC standards, can reveal the types of pores present, such as micropores and mesopores. nih.govchemrxiv.org

Small-Angle X-ray Scattering (SAXS) for Network Ordering and Microdomain Structures

Small-Angle X-ray Scattering (SAXS) is a technique used to investigate nanoscale density differences in a sample, providing information about nanoparticle size distributions, the shape of macromolecules, and the characteristic distances in partially ordered materials. wikipedia.org SAXS is particularly useful for characterizing the structure of materials on a scale of 1 to 100 nm. wikipedia.orgnih.gov

Macroscopic and Rheological Characterization of Network Integrity

The macroscopic properties and network integrity of cross-linked poly(4-vinylpyridine) are crucial for its applications. These characteristics are often evaluated through a combination of methods that probe the material's response to external forces and changes in its environment.

Network Homogeneity and Cross-link Density Determination

The homogeneity of the polymer network and the density of cross-links are critical parameters that dictate the material's mechanical and thermal properties. chemrxiv.org Cross-link density can be determined using methods like the solvent swelling method, which is based on the Flory-Rehner equation. iupac.org This method relates the amount of solvent a cross-linked polymer can absorb to its cross-link density. iupac.org

For cross-linked poly(4-vinylpyridine), the degree of cross-linking has a significant impact on its properties. For instance, studies on cross-linked polyethylene (B3416737) have shown that the cross-link density can be influenced by the concentration of the cross-linking agent, which in turn affects the material's electrical and rheological performance. nih.gov Techniques like Fourier-transform infrared (FTIR) spectrometry can be used to indirectly measure cross-linking through the determination of the trans-vinylene index (TVI). nih.gov

Rheological Studies of Viscoelastic Properties and Network Dynamics

Rheological studies investigate the flow and deformation of materials, providing insights into their viscoelastic properties and network dynamics. nih.gov These studies are essential for understanding how cross-linked poly(4-vinylpyridine) behaves under stress and strain. By measuring parameters like storage modulus (G') and loss modulus (G''), one can characterize the elastic and viscous components of the material's response. nih.govnih.gov

For example, in hydrogels, rheological measurements can track the transition from a viscous liquid to an elastic solid during the cross-linking process. nih.gov The kinetics of cross-linking and the final elastic properties are influenced by factors such as polymer concentration, pH, and temperature. nih.gov Dynamic rheological analysis can reveal how the cross-linked network structure evolves over time, as indicated by changes in G' and the loss tangent (tan δ). nih.gov

Dynamic Light Scattering (DLS) for Particle Size and Swelling Behavior

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to measure the size of particles and macromolecules in solution. wyatt.comnih.gov It works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the particles. nih.govyoutube.com The diffusion coefficient obtained from these fluctuations is then related to the hydrodynamic radius of the particles via the Stokes-Einstein equation. mit.edu

For cross-linked poly(4-vinylpyridine) in a dispersed or swollen state, DLS can be used to determine the particle size distribution and to study its swelling behavior in different solvents. wyatt.com The technique is fast, non-destructive, and requires a small sample volume. wyatt.com By monitoring changes in the hydrodynamic radius, DLS can provide information on how the polymer network swells or shrinks in response to changes in its environment, such as solvent composition or pH.

Table of Research Findings:

Analytical Technique Key Findings for Cross-linked Poly(4-vinylpyridine) and Related Polymers References
Atomic Force Microscopy (AFM) Provides 3D surface topography, revealing surface roughness and morphological features. azooptics.compressbooks.pubresearchgate.networldscientificnews.com
Nitrogen Adsorption-Desorption Determines specific surface area, pore volume, and pore size distribution, indicating a permanent porous structure. nih.govnih.govchemrxiv.org
Small-Angle X-ray Scattering (SAXS) Characterizes network ordering and microdomain structures on the nanoscale. wikipedia.orgnih.govplos.orgnih.gov
Network Homogeneity and Cross-link Density Cross-link density, influenced by cross-linking agent concentration, can be determined by solvent swelling and FTIR (TVI). nih.govchemrxiv.orgiupac.orgnih.gov
Rheological Studies Elucidates viscoelastic properties (G', G'') and network dynamics, showing the influence of cross-linking on material behavior. nih.govnih.govnih.gov
Dynamic Light Scattering (DLS) Measures particle size and swelling behavior by analyzing the diffusion of particles in solution. wyatt.comnih.govyoutube.commit.edu

Thermal Analysis for Network Stability and Transitions

Thermal analysis techniques are pivotal in characterizing the network structure of cross-linked poly(4-vinylpyridine) (P4VP), offering insights beyond basic thermal stability. By examining transitions and decomposition behaviors, a detailed understanding of the polymer network's integrity, the influence of cross-linking on chain mobility, and the quantitative incorporation of other materials can be achieved.

Differential Scanning Calorimetry (DSC) for Glass Transition and Phase Behavior

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal properties of polymers, particularly the glass transition temperature (Tg), which signals a change from a rigid, glassy state to a more flexible, rubbery state. azom.comhu-berlin.de In cross-linked P4VP, the Tg is a critical indicator of network formation and chain mobility. The introduction of cross-links, for instance through coordination with metal salts, significantly restricts the segmental motion of the polymer chains. researchgate.net This restriction leads to a notable increase in the glass transition temperature compared to the neat, uncross-linked polymer. researchgate.netdtic.mil

The extent of the Tg enhancement is highly dependent on the nature and concentration of the cross-linking agent. researchgate.netdtic.mil Research on P4VP cross-linked with zinc (II) chloride has shown that the Tg increases with the molar equivalents of the zinc salt, reaching a maximum enhancement of 70 °C at a 0.25 molar equivalence ratio of Zn²⁺. researchgate.netdtic.mil This suggests an optimal cross-link density is achieved at this concentration, corresponding to a tetrahedral coordination of one zinc ion for every four pyridine rings. researchgate.net Further increases in the salt concentration can lead to a decrease in Tg, potentially due to repulsion between free anions or the formation of ion pairs that weaken the polymer-salt interaction. researchgate.netdtic.mil

DSC is also instrumental in studying the phase behavior of cross-linked P4VP systems. Incompletely coordinated cross-linking agents or high concentrations of additives can lead to microphase separation, where distinct domains of the polymer and the additive are formed. dtic.mil These transitions can be detected by DSC, which can identify the glass transition of the amorphous polymer-rich phase and the melting transitions of any crystalline small-molecule-rich phases. researchgate.net The analysis of block copolymers containing P4VP further illustrates the capability of DSC to characterize complex phase behavior, identifying order-disorder transitions and transitions between different ordered microstructures like lamellar, cylindrical, and gyroid phases. nbi.dk

Table 1: Glass Transition Temperature (Tg) of P4VP/ZnCl₂ Complexes at Various Molar Equivalents

This interactive table is based on findings that show a significant enhancement of Tg with the addition of metal salts, peaking at a specific molar ratio. researchgate.netdtic.milresearchgate.net

Molar Equivalent of ZnCl₂Glass Transition Temperature (Tg) (°C)Change in Tg from Neat P4VP (°C)
0 (Neat P4VP)~1500
0.10~190+40
0.25~220+70
0.50~210+60

Thermogravimetric Analysis (TGA) for Decomposition Profiles and Filler Content

Thermogravimetric Analysis (TGA) provides quantitative information about the thermal stability and composition of a material by measuring its mass change as a function of temperature in a controlled atmosphere. nih.gov For cross-linked P4VP, TGA is used not just to determine basic stability, but to analyze complex decomposition profiles and quantify the amount of inorganic filler or cross-linking agent incorporated into the polymer network.

The decomposition profile of cross-linked P4VP often exhibits a multi-stage pattern, which can be clearly visualized using the derivative of the TGA curve (DTGA). researchgate.net For instance, studies on P4VP cross-linked with trimethylolpropane trimethacrylate (TRIM) show a decomposition pattern distinct from the individual components, with an initial decomposition temperature around 300 °C. researchgate.net The evolved gas analysis during TGA can further reveal that the decomposition of the copolymeric network is accelerated by the evolution of pyridine. researchgate.net A typical TGA spectrum for neat P4VP shows a major weight loss peak around 400 °C, corresponding to the degradation of the polymer backbone, and often a smaller, low-temperature weight loss due to the evaporation of absorbed moisture. researchgate.net Blending P4VP with other polymers, like polyvinyl pyrrolidone (PVP), can alter this profile, introducing additional decomposition steps. semanticscholar.org

A key application of TGA in the analysis of cross-linked P4VP is the determination of filler or cross-linker content, especially when using inorganic metal salts. dtic.mil Since the inorganic component does not decompose at temperatures where the polymer degrades, the residual mass at the end of the TGA scan (the ash content) corresponds to the amount of the inorganic material. researchgate.netdtic.mil Research has demonstrated a direct correlation between the molar loading of a zinc salt cross-linker and the final ash content. The ash content was found to be highest at a 0.25 molar equivalent loading of the zinc salt, which corroborates DSC findings that this concentration represents the maximum incorporation of the metal ion into the polymer network. researchgate.netdtic.mil This method is widely applicable for determining the filler content in various polymer composites. sapub.org

Table 2: TGA Decomposition Profile for Cross-linked P4VP

This representative data illustrates a multi-stage decomposition process, which is characteristic of complex polymer networks. researchgate.netresearchgate.net

Temperature Range (°C)Weight Loss (%)Associated Process
50 - 150~2-5%Loss of absorbed water/solvent researchgate.net
300 - 380~20-30%Initial decomposition of cross-linked network structure researchgate.net
380 - 480~60-70%Main chain scission and degradation of the P4VP backbone researchgate.net
> 500RemainderResidual ash (inorganic filler/cross-linker) researchgate.netdtic.mil

Mechanistic Insights and Theoretical Modeling of Cross Linked Poly 4 Vinylpyridine Systems

Computational Chemistry Approaches for Polymer Network Simulation

Computational chemistry provides powerful tools for simulating and understanding the complex, non-linear structures of cross-linked polymer networks. dtic.mil These simulations offer insights into the atomic-level details that govern macroscopic material properties, information that is often difficult or impossible to obtain through experimental methods alone. dtic.mil Various computational methods are employed to generate and analyze these networks.

One common approach is the use of Monte Carlo methods, such as the simulated annealing technique, which is computationally efficient and allows for the construction of large cross-linked network models. dtic.mil This method is versatile and can be adapted to various polymer chemistries beyond just poly(4-vinylpyridine) (P4VP). dtic.mil Another strategy involves reactive molecular dynamics, which simulates the cross-linking reactions themselves to build the network structure. acs.org

A significant challenge in simulating cross-linked polymers is the creation of realistic, atomically detailed models of their complex topologies. dtic.miluakron.edu To address this, computational molecular design (CMD) frameworks have been developed. These frameworks often utilize quantitative structure-property relationships (QSPRs) to connect the chemical structure of the polymer to its physical and chemical properties. nih.gov Efficient data structures are crucial within these frameworks to store and manage the structural information of the cross-linked polymers, allowing for the calculation of various topological descriptors. nih.gov

For complex systems like cross-linked P4VP, which can feature numerous aromatic structures and intramolecular loops, specialized algorithms are needed to accurately handle the network's connectivity. acs.org The ultimate goal of these computational approaches is to facilitate the rational design of new materials with improved and predictable properties. dtic.milnih.gov

Density Functional Theory (DFT) Studies of Monomer and Cross-linker Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of cross-linked poly(4-vinylpyridine), DFT studies provide fundamental insights into the interactions between the 4-vinylpyridine (B31050) (4VP) monomer, the cross-linking agents, and the resulting polymer structure.

DFT calculations can be used to model the synthesis of copolymers involving 4-vinylpyridine, helping to define the structure-property relationships. environmentaljournals.org By minimizing the energy of the system using different basis sets, such as B3LYP with 6-31G and 6-31G**, researchers can predict the most stable geometries and electronic properties of the molecules involved. environmentaljournals.org These theoretical calculations can also be used to predict spectroscopic data, such as NMR and IR spectra, which can then be compared with experimental results. environmentaljournals.org

Studies have utilized DFT to understand the interactions between monomers like 4-vinylpyridine and other molecules in the context of molecularly imprinted polymers. environmentaljournals.org For instance, the interaction between a target molecule (template) and functional monomers can be calculated to predict the strength and nature of the non-covalent interactions that are crucial for the imprinting process. Furthermore, DFT has been employed to study the surface-enhanced Raman scattering (SERS) of pyridine (B92270) derivatives on metal surfaces. nih.gov These studies calculate the structure and vibrational spectra of complexes formed between the pyridine-containing molecule and metal clusters, providing insights into the chemical enhancement mechanism in SERS. nih.gov The calculated energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) for these complexes can help explain their electronic and optical properties. nih.gov

While direct DFT studies specifically on the interactions between 4-vinylpyridine and common cross-linkers are not extensively detailed in the provided results, the principles and methodologies from related systems are directly applicable. Such studies would elucidate the nature of the covalent bonds formed during cross-linking and any non-covalent interactions that might influence the network structure and properties.

Molecular Dynamics (MD) Simulations of Cross-linked Poly(4-vinylpyridine) Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for predicting the thermo-mechanical properties of densely cross-linked polymer networks like poly(4-vinylpyridine) (P4VP). uakron.edu These simulations provide detailed, atomistic-level insights into the relationship between the polymer's structure and its macroscopic behavior. uakron.edu

A key aspect of MD simulations for cross-linked polymers is the construction of realistic, all-atom models of the polymer matrix. uakron.edu Once the model is built, a series of simulations can be performed to investigate various factors, including the effect of simulation cell size, cross-linking density, and the length of the polymer chains on the material's properties at different temperatures. uakron.edu Both static and dynamic approaches can be used to deform the simulated polymer network to calculate its mechanical properties. uakron.edu

MD simulations have been successfully applied to study various cross-linked polymer systems, including those similar in nature to P4VP. For instance, reactive molecular dynamics has been used to simulate the cross-linking of acrylate (B77674) polymer networks, providing information on gel points, cyclomatic character, and the spatial distribution of cross-links. acs.org Coarse-grained (CG) MD models have also been developed for polymers like poly(2-vinylpyridine) to study their behavior in solution. mdpi.com These CG models, which are guided by more detailed atomistic simulations, can efficiently explore larger length and time scales. mdpi.com

A critical phenomenon in the formation of cross-linked networks is gelation, which is the transition from a liquid state to a gel. MD simulations, coupled with algorithms that can detect the onset of percolation, provide a detailed understanding of network formation at the molecular scale. acs.org This approach allows for the direct identification of the formation of a system-spanning molecular group, which defines the gel point. acs.org

Kinetic Modeling of Cross-linking Reactions

Kinetic modeling of polymerization and cross-linking reactions is essential for understanding and controlling the synthesis of well-defined polymer networks. For poly(4-vinylpyridine) (P4VP), kinetic models have been developed to describe its polymerization, particularly through techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. acs.orgacs.org

RAFT polymerization is a controlled polymerization technique that allows for the synthesis of polymers with narrow molecular weight distributions. acs.org A kinetic model for the RAFT polymerization of 4-vinylpyridine (4VP) has been developed and experimentally validated. acs.org This model includes the essential reaction steps of the RAFT process, such as the pre-equilibrium and main equilibrium, characterized by the rate coefficients for the addition of an active radical chain to the RAFT agent (kadd) and its fragmentation (kfrag). acs.org The model also incorporates the kinetics of classical radical polymerization, including initiator decomposition, initiation, propagation, and termination. acs.org

The kinetic model can be used to predict the evolution of monomer conversion, molecular weight, and dispersity over time. For the RAFT polymerization of 4VP, the model has been used to optimize the synthesis process, leading to high conversions and well-defined polymers. acs.org The estimated kinetic parameters, such as kadd and kfrag, provide valuable insights into the reaction mechanism. acs.org For instance, the equilibrium coefficient for the main RAFT equilibrium (KRAFT, main) can be determined from these parameters. acs.org

Furthermore, kinetic models can account for diffusion limitations, such as the gel effect, which can significantly influence the polymerization rate at high conversions. acs.org The model can also describe side reactions and cross-termination reactions between different radical species. acs.org By understanding the kinetics of the polymerization and cross-linking reactions, it is possible to tailor the properties of the resulting P4VP network for specific applications.

Below is a table summarizing some of the kinetic parameters for the RAFT polymerization of 4-vinylpyridine.

ParameterValueDescription
kadd6.50 × 104 L mol–1 s–1Rate coefficient for the addition of the active radical chain to the RAFT agent. acs.org
kfrag2.56 × 103 s–1Rate coefficient for the fragmentation of the RAFT agent. acs.org
KRAFT, main25.4 L mol–1Equilibrium coefficient for the main RAFT equilibrium. acs.org
kt,1,13.25 × 108 L mol–1 s–1Termination rate coefficient at the beginning of the polymerization. acs.org

Sorption Mechanism Elucidation on Cross-linked Poly(4-vinylpyridine) Adsorbents

Cross-linked poly(4-vinylpyridine) (P4VP) is an effective adsorbent for a variety of molecules, including phenols, heavy metal ions, and pharmaceuticals. nih.govrsc.orgnih.gov Understanding the sorption mechanism is crucial for optimizing the design of P4VP-based adsorbents for specific applications. The sorption process can involve several types of interactions, including hydrogen bonding, electrostatic interactions, and π-π interactions.

The pyridine groups in the P4VP network play a key role in the sorption process. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, allowing for the adsorption of molecules with hydrogen bond donor groups. nih.gov This is particularly relevant for the sorption of acidic compounds like phenols and some non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

In addition to hydrogen bonding, electrostatic interactions can also be significant, especially when dealing with charged species. At low pH, the pyridine groups can become protonated, giving the polymer a positive charge. This allows for the adsorption of anionic species through electrostatic attraction. rsc.org Conversely, at higher pH, the polymer is neutral, and other interactions will dominate.

The aromatic rings in the P4VP backbone and in the cross-linker (often divinylbenzene) can participate in π-π interactions with aromatic adsorbates. nih.gov This type of interaction is important for the sorption of many organic compounds.

The table below summarizes the key interactions involved in the sorption of different types of molecules onto cross-linked P4VP.

Adsorbate TypePrimary Sorption Mechanisms
Phenolic CompoundsHydrogen bonding, π-π interactions nih.gov
Heavy Metal IonsComplexation with pyridine nitrogen, electrostatic interactions rsc.org
Acidic Drugs (e.g., Ibuprofen (B1674241), Ketoprofen)Hydrogen bonding, π-π interactions nih.gov
Electron-deficient Pharmaceuticalsπ-π interactions acs.org

The sorption capacity and efficiency of P4VP adsorbents are influenced by factors such as the pH of the solution, the cross-linking density of the polymer, and the presence of other substances in the solution. rsc.orgnih.gov For example, the sorption of ibuprofen and ketoprofen (B1673614) on P4VP copolymers was found to be highest at a pH of 3. nih.gov

Understanding Structure-Property Relationships through Theoretical Frameworks

The relationship between the molecular structure of cross-linked poly(4-vinylpyridine) (P4VP) and its macroscopic properties is a key area of research. Theoretical frameworks, often in conjunction with computational modeling, provide a powerful approach to understanding and predicting these relationships. nih.gov By systematically varying structural parameters in theoretical models, researchers can gain insights into how factors like cross-link density, monomer chemistry, and network topology influence the material's mechanical, thermal, and chemical properties.

One important theoretical framework is the use of quantitative structure-property relationships (QSPRs). nih.gov QSPRs are mathematical models that correlate the structural features of a polymer with its observed properties. nih.gov To build a QSPR, a set of numerical descriptors of the polymer structure is first calculated. nih.gov These descriptors can include information about the types and number of chemical groups, the topology of the network, and other relevant structural features. nih.gov Experimental data on the properties of interest, such as tensile strength, glass transition temperature, or swelling behavior, are then used to develop a mathematical relationship between the structural descriptors and the properties. nih.gov

Another theoretical approach involves the use of "sticky" reptation models to describe the rheological behavior of transiently cross-linked polymer networks. researchgate.net This type of model can be used to predict the viscosity of the polymer as a function of the concentration of cross-linkers. researchgate.net The model takes into account the constrained movement of the polymer chains within a "tube" formed by surrounding chains, with the cross-links acting as temporary "sticky" points. researchgate.net

The table below provides examples of how theoretical frameworks can be used to connect the structure of cross-linked P4VP to its properties.

Structural FeaturePropertyTheoretical Framework/Model
Monomer and cross-linker chemistryMechanical and thermal propertiesQuantitative Structure-Property Relationships (QSPRs) nih.gov
Cross-link densityRheological properties (e.g., viscosity)"Sticky" reptation model researchgate.net
Network topologyGelation and network formationPercolation theory acs.org
Degree of quaternizationSolvation and optical propertiesSolvatochromic analysis, DFT calculations nih.gov

By leveraging these theoretical frameworks, researchers can move beyond a trial-and-error approach to materials design and instead use a more rational, predictive approach to develop new cross-linked P4VP materials with tailored properties for specific applications. nih.gov

Chemical Modification and Functionalization Strategies for Cross Linked Poly 4 Vinylpyridine

Quaternization of Pyridine (B92270) Rings for Enhanced Ion Exchange and Polyelectrolyte Behavior

Quaternization, the process of alkylating the nitrogen atom in the pyridine ring, is a fundamental modification of cross-linked P4VP that transforms it into a strong base anion exchange resin. tandfonline.comgoogle.com This reaction imparts a permanent positive charge to the polymer backbone, significantly enhancing its ion exchange capacity and inducing polyelectrolyte behavior. The choice of the quaternizing agent, typically an alkyl halide, plays a crucial role in determining the final properties of the resin. mdpi.com

For instance, the quaternization of divinylbenzene-crosslinked P4VP with alkyl halides containing 4 to 8 carbon atoms results in anion-exchange materials with a high affinity for specific anions like pertechnetate (B1241340) and plutonium anions. google.com The degree of quaternization, which can be determined by methods such as Volhard's titration, directly influences the ion exchange capacity. tandfonline.com Research has shown that it is possible to achieve a high degree of quaternization, with some studies reporting up to 90.48% quaternization. tandfonline.com

The quaternized P4VP resins exhibit several advantageous properties compared to conventional polystyrene-based anion exchangers. They often show higher resistance to oxidation and can be used over a wide range of pH and temperatures. tandfonline.com The nature of the counterion introduced during quaternization also significantly impacts the polymer's solubility and conductivity. mdpi.com While alkyl iodides can be used, the resulting iodide ions can be difficult to remove when converting the resin to other forms, making alkyl chlorides and bromides often preferable. google.com

The enhanced ion exchange capabilities of quaternized cross-linked P4VP have been demonstrated in the separation of various anions. For example, a lightly cross-linked P4VP, synthesized using ethylene (B1197577) glycol dimethacrylate (EGDMA) as a cross-linker and subsequently quaternized with 1,4-dibromobutane (B41627), has been successfully used to separate chromate (B82759) and sulfate (B86663) ions. tandfonline.comresearchgate.net

Table 1: Quaternization Agents and Their Effects on Cross-linked P4VP

Quaternizing AgentCross-linkerKey FindingsReference
1,4-dibromobutaneEthylene glycol dimethacrylate (EGDMA)Developed an anion exchange resin with high selectivity and capacity for chromate and sulfate separation. tandfonline.comresearchgate.net
1-ChlorobutaneDivinylbenzene (B73037)Resulted in an anion-exchange material with high affinity for plutonium and pertechnetate anions. google.com
Methyl iodideNone (linear PVP)Led to an increase in the glass transition temperature (Tg) and a decrease in the change in heat capacity (Δcp) with increasing quaternization. mdpi.com

Metal Ion Coordination and Complexation within Cross-linked Poly(4-vinylpyridine) Matrices

The pyridine groups in cross-linked P4VP act as effective ligands for a wide variety of metal ions, enabling the formation of polymer-metal complexes. This property is extensively utilized in catalysis, separation, and the synthesis of functional materials. The coordination of metal ions can occur on the surface or within the porous structure of the cross-linked polymer matrix.

The ability of P4VP to complex with metal ions is fundamental to its use as a support for catalysts. polysciences.com For example, cross-linked P4VP can serve as a macromolecular ligand to support catalytically active metal species, creating "hybrid phase catalysts" that bridge the gap between homogeneous and heterogeneous catalysis. researchgate.net The morphology of the cross-linked P4VP, whether it is a gel-type or a macroreticular resin, influences its swelling behavior and the accessibility of the pyridine sites for metal coordination. researchgate.net

Studies have shown that the complexation of metal ions can be directly observed through spectroscopic techniques. For instance, in copper ion imprinted poly(4-vinylpyridine), the C=N stretching vibration band in the FT-IR spectrum shifts to a lower wavelength upon complexation with Cu(II) ions, indicating the involvement of the pyridine nitrogen in coordination. jocpr.com This interaction allows for the creation of materials with high selectivity for specific metal ions.

Furthermore, the polymer matrix can act as a nanoreactor for the in-situ synthesis of metal nanoparticles. By loading metal ions into the cross-linked P4VP and subsequently reducing them, it is possible to form stabilized metal nanoparticles within the polymer network. This approach has been used to embed platinum nanoparticles on the surface of P4VP-grafted gold nanorods, creating bimetallic nanostructures with catalytic activity for methanol (B129727) oxidation. rsc.org

Surface Grafting and Imprinting Techniques (e.g., Ion Imprinting Polymers)

Surface modification of cross-linked P4VP through grafting and imprinting techniques offers a powerful route to introduce specific functionalities and recognition sites. These methods allow for the precise tailoring of the polymer's surface properties without altering its bulk characteristics.

Surface Grafting: Graft polymerization involves the attachment of polymer chains onto the surface of the cross-linked P4VP. This can be achieved through various methods, including radiation-induced grafting. For instance, ion beam-induced graft polymerization of 4-vinylpyridine (B31050) onto a fluoropolymer like polytetrafluoroethylene (PTFE) has been successfully demonstrated. ksri.kr This process creates a surface with a high density of P4VP chains, which can then be used for further functionalization, such as the immobilization of metal nanoparticles. ksri.kr The degree of grafting can be controlled by parameters like radiation fluence, monomer concentration, and reaction time. ksri.kr

Ion Imprinting: Ion imprinting is a technique used to create polymers with high selectivity for a specific target ion. nih.gov This process involves polymerizing a functional monomer (like 4-vinylpyridine) and a cross-linker in the presence of a template ion. jocpr.comnih.gov After polymerization, the template ion is removed, leaving behind cavities within the polymer matrix that are complementary in size, shape, and chemical functionality to the template ion. jocpr.com

Cross-linked P4VP is an excellent candidate for creating ion-imprinted polymers (IIPs) due to the strong interaction between the pyridine groups and metal ions. jocpr.com For example, copper ion imprinted polymers have been synthesized using 4-vinylpyridine as the functional monomer and ethylene glycol dimethacrylate (EGDMA) or tetra(ethylene glycol) diacrylate (TTEGDA) as the cross-linker. jocpr.com These IIPs exhibit enhanced selectivity for Cu(II) ions compared to non-imprinted polymers. The first reported IIP utilized poly(vinyl pyridine) cross-linked with 1,4-dibromobutane in the presence of metal ions. nih.gov

Integration with Inorganic and Hybrid Nanostructures

The functional pyridine groups of cross-linked P4VP facilitate its integration with a variety of inorganic and hybrid nanostructures, leading to the development of advanced composite materials with synergistic properties. This integration can be achieved through various strategies, including surface grafting onto nanoparticles or the in-situ formation of inorganic nanoparticles within the polymer matrix.

One approach involves grafting P4VP chains onto the surface of inorganic nanoparticles. For example, poly(4-vinylpyridine) has been grafted onto gold nanorods (AuNRs) using atom-transfer radical polymerization (ATRP). rsc.org This results in core-shell nanostructures (AuNR@PVP) where the P4VP shell provides pH-responsive properties and serves as a nanosupport for other metal ions, such as platinum. rsc.org The resulting bimetallic nanostructures have shown catalytic activity. rsc.org

Another strategy is the one-pot synthesis of metal/block-copolymer nanocomposites. For instance, silver (Ag) nanoparticles have been synthesized in-situ during the dispersion RAFT polymerization of a P4VP-block-polystyrene (P4VP-b-PS) copolymer. rsc.org In this system, the P4VP block acts as both a macro-RAFT agent and a stabilizer for the Ag nanoparticles, leading to the formation of Ag/P4VP-b-PS composite nanoparticles with uniformly embedded Ag nanoparticles. rsc.org

The combination of P4VP with metal oxides has also been explored for photocatalytic applications. While not strictly cross-linked in all studies, the principles can be applied. The unique chemical structure of P4VP makes it suitable as a component in photocatalytic systems for the degradation of pollutants. nih.gov

Derivatization for Redox Activity (e.g., Permanganate (B83412) Functionalization)

The chemical versatility of the pyridine ring in cross-linked P4VP allows for its derivatization to introduce redox activity. This functionalization expands the applications of the polymer into areas such as redox catalysis, sensing, and environmental remediation.

One notable example is the functionalization of cross-linked P4VP with permanganate ions. This process involves the treatment of the polymer with a permanganate solution, leading to the immobilization of the powerful oxidizing agent within the polymer matrix. The resulting material can be used as a solid-phase oxidant, offering advantages in terms of ease of separation and reusability compared to homogeneous permanganate solutions. The cross-linked polymer acts as a stable support, preventing the leaching of the active species and allowing for controlled oxidation reactions.

While specific detailed research findings on permanganate functionalization of cross-linked P4VP were not prevalent in the initial search, the principle of immobilizing redox-active species onto polymer supports is well-established. The pyridine nitrogen provides a site for ionic or coordinative interaction with various metal-containing redox species.

Polyelectrolyte Complex Formation and its Morphology

Cross-linked and quaternized P4VP, being a polycation, can form polyelectrolyte complexes (PECs) through electrostatic interactions with oppositely charged polyanions. tubitak.gov.tr The formation of these complexes can significantly alter the material's properties and morphology, leading to the creation of novel hydrogels, films, and nanoparticles.

The interaction between a cationic polymer like quaternized P4VP and a polyanion, such as poly(acrylic acid), results in the formation of PECs whose properties are dependent on the molar ratio of the components. tubitak.gov.tr The formation of these complexes can be used to modulate the functional properties of the parent polymers. For instance, the antibacterial activity of a copolymer containing quaternized 4-vinylpyridine can be adjusted by forming PECs with polyacrylic acid. tubitak.gov.tr

The morphology of the resulting PECs can be controlled by the architecture of the polyelectrolytes involved. For example, self-assembly of symmetric oppositely charged triblock polyelectrolytes can lead to the formation of PEC hydrogels. acs.org In these systems, the charged end-blocks form PEC domains, while the neutral mid-blocks create a three-dimensional network. acs.org The morphology of these PEC domains can be tuned by varying the block lengths of the constituent polymers. acs.org

Furthermore, photo-responsive groups can be incorporated into the polyelectrolytes to enable the formation of stable PEC films in a single step. rsc.orgnih.gov By using photoactive protecting groups, complexation can be triggered by light, and the subsequent crosslinking can enhance the stability of the resulting films. rsc.orgnih.gov The mixing process itself is a critical parameter in the formation of ionically crosslinked polyelectrolyte nanoparticles, with rapid and efficient mixing leading to smaller, more uniform particles. nih.gov

Advanced Research Applications of Cross Linked Poly 4 Vinylpyridine Architectures

Catalysis and Catalytic Support Systems

The pyridine (B92270) nitrogen in the P4VP structure possesses a lone pair of electrons, making it an excellent coordination site for transition metals. This property is extensively exploited in catalysis, where cross-linked P4VP serves as a robust support for catalytically active metal complexes. rsc.org

Heterogeneous Catalysis utilizing Supported Metal Complexes

Cross-linked P4VP is widely employed as a support for metal catalysts, creating heterogeneous systems that offer significant advantages over their homogeneous counterparts, such as ease of separation and catalyst recyclability. wikipedia.org These polymer-supported catalysts have demonstrated high activity in a variety of organic transformations. rsc.org

The pyridine groups within the polymer matrix can effectively immobilize metal ions, preventing their leaching into the reaction mixture and subsequent product contamination. wikipedia.org For instance, palladium complexes supported on cross-linked P4VP have been utilized in hydrogenation and cross-coupling reactions. rsc.orgwikipedia.org The polymer support not only acts as a passive scaffold but can also influence the catalytic activity and selectivity by creating a specific microenvironment around the metal center. rsc.org

Research has shown that the degree of cross-linking and the morphology of the polymer support can impact the catalytic performance. researchgate.net For example, macroporous resins with higher cross-linking provide a more rigid structure with larger pores, facilitating the diffusion of reactants and products. In contrast, gel-type resins with lower cross-linking exhibit greater swelling in compatible solvents, which can also influence substrate accessibility to the catalytic sites. researchgate.net

A notable application is the hydrogenation of 4-nitrophenol, a model reaction for catalytic activity assessment. acs.org Gold nanoparticles immobilized on P4VP-grafted carbon nanotubes have shown excellent catalytic efficiency in this reaction. acs.org The P4VP layer plays a crucial role in stabilizing the nanoparticles and preventing their aggregation, thereby maintaining high catalytic activity over multiple cycles.

Organocatalysis with Functionalized Cross-linked Poly(4-vinylpyridine)

In addition to supporting metal catalysts, cross-linked P4VP itself can be functionalized to act as an organocatalyst. The basic nature of the pyridine nitrogen allows it to catalyze a range of organic reactions. This approach avoids the use of potentially toxic and expensive metals, aligning with the principles of green chemistry.

Functionalized cross-linked P4VP has been employed in various base-catalyzed reactions. For instance, it can be used to promote Knoevenagel condensations, Michael additions, and the formation of enamines and ketals. sigmaaldrich.com The solid nature of the cross-linked polymer simplifies the work-up procedure, as the catalyst can be easily removed by filtration.

The catalytic activity of these materials can be tuned by modifying the polymer backbone or by introducing additional functional groups. This versatility allows for the design of task-specific organocatalysts with enhanced performance for particular transformations. The use of organocatalysts derived from cross-linked P4VP represents a growing area of research with significant potential for the development of more sustainable chemical processes. nih.gov

Photocatalysis and Electrocatalysis Applications

The integration of cross-linked P4VP with photo- and electro-active materials has opened up new avenues in photocatalysis and electrocatalysis. In photocatalysis, P4VP can be used as a support for semiconductor nanoparticles, such as titanium dioxide (TiO2) and zinc oxide (ZnO). nih.gov These composite materials have shown enhanced photocatalytic activity in the degradation of organic pollutants like methyl orange and benzoic acid. nih.gov The P4VP matrix can promote the separation of photogenerated electron-hole pairs, a key factor in improving photocatalytic efficiency. nih.gov For example, a composite of P(4-VP)-ZnO achieved 80% degradation of methyl orange under UVA irradiation. nih.gov

In the realm of electrocatalysis, P4VP coatings on electrode surfaces have been investigated for their potential to enhance electrochemical reactions. For instance, P4VP films on gold electrodes have been studied in the context of the CO2 reduction reaction (CO2RR). rsc.org While thick films can increase current densities, they may also introduce ion-transport limitations. rsc.org The pyridine groups can interact with reaction intermediates and influence the reaction pathway, highlighting the active role of the polymer in the electrocatalytic process. Further research in this area could lead to the development of more efficient and selective electrocatalysts for important energy conversion reactions.

Adsorption and Separation Technologies

The porous nature and functional groups of cross-linked P4VP make it an excellent adsorbent for a variety of substances. Its application in separation technologies ranges from environmental remediation to gas separation.

Removal of Specific Contaminants from Aqueous Media (e.g., dyes, phenolic species, heavy metals)

Cross-linked P4VP has demonstrated significant potential for the removal of various pollutants from water. The pyridine functional groups can interact with contaminants through different mechanisms, including ion exchange, hydrogen bonding, and π-π interactions. nih.govmdpi.com

The polymer is particularly effective in adsorbing phenolic compounds from aqueous solutions. nih.gov The adsorption capacity is influenced by the pH of the solution, which affects the protonation state of the pyridine nitrogen and the speciation of the phenolic compounds. Furthermore, 4-vinylpyridine-modified post-cross-linked resins have shown efficient adsorption of phenol (B47542) and Rhodamine B. nih.gov The porosity and nitrogen content of these resins can be controlled by adjusting the synthesis parameters, allowing for the optimization of adsorption performance. nih.gov

Cross-linked P4VP is also an effective adsorbent for heavy metal ions. researchgate.net The pyridine groups act as ligands, chelating with metal ions such as copper(II). researchgate.net The adsorption capacity can be significant, with studies reporting values as high as 26.9 mg/g for copper(II) on cross-linked P4VP microgels. researchgate.net Co-polymerizing 4-vinylpyridine (B31050) with other monomers, such as α-methacrylic acid, can further enhance the adsorption capacity to 47.2 mg/g for copper(II). researchgate.net

The table below summarizes the adsorption capacities of cross-linked P4VP-based materials for various contaminants.

ContaminantAdsorbentAdsorption Capacity (mg/g)Reference
Ibuprofen (B1674241)Poly(4VP-co-TRIM)~90 nih.gov
Ketoprofen (B1673614)Poly(4VP-co-TRIM)~40 nih.gov
Copper(II)Cross-linked P4VP26.9 researchgate.net
Copper(II)Cross-linked P(4VP-co-MAA)47.2 researchgate.net
PhenolHPDN-10%-100%High efficiency nih.gov
Rhodamine BHPDN-10%-300%Largest equilibrium capacity nih.gov

This table is interactive. Click on the headers to sort the data.

Gas Adsorption and Storage Applications

The microporous structure of certain cross-linked P4VP materials makes them promising candidates for gas adsorption and storage applications. The nitrogen-rich nature of the polymer provides preferential binding sites for acidic gases like carbon dioxide (CO2).

Hyper-cross-linked polymers (HCPs) and cross-linked polymer networks (CPNs) containing nitrogen functionalities have been investigated for their CO2 uptake capabilities. nih.gov These materials can exhibit high surface areas and tunable pore sizes, which are critical for efficient gas adsorption. The presence of nitrogen groups enhances the affinity for CO2 through dipole-quadrupole interactions.

While research in this specific area for P4VP is emerging, the principles governing gas adsorption in other nitrogen-containing porous polymers suggest that appropriately designed cross-linked P4VP architectures could be effective for CO2 capture and separation from gas mixtures like flue gas or natural gas. The development of P4VP-based materials with optimized porosity and a high density of accessible nitrogen sites is a key direction for future research in this field.

Chromatographic Separation Media

Cross-linked P4VP microspheres are emerging as effective sorbents in chromatographic applications. nih.gov These materials can be synthesized with a uniform size and a well-developed porous structure, which are crucial characteristics for high-performance separation media. umcs.pl The presence of the pyridine group in the polymer structure allows for specific interactions with various molecules, enhancing the selectivity of the separation process.

Researchers have developed monodisperse functional microspheres of P4VP cross-linked with agents like trimethylolpropane (B17298) trimethacrylate (TRIM) and 1,4-dimethacryloyloxybenzene (14DMB). nih.govumcs.pl These microspheres have demonstrated potential in the solid-phase extraction (SPE) of pharmaceuticals, such as ibuprofen and ketoprofen, from aqueous solutions. nih.gov The interactions between the P4VP sorbent and the target molecules can include hydrogen bonding and π-π stacking, contributing to the efficient removal of these compounds. nih.govumcs.pl

The performance of these P4VP-based sorbents has been compared to commercially available materials, showing promise for applications in cleaning up complex biological samples, such as human serum, for analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov For instance, P4VP cross-linked with TRIM has been shown to effectively reduce matrix effects in the analysis of tryptophan and kynurenine (B1673888) in human serum, with good recovery of the target analytes. nih.gov

A novel stationary phase based on P4VP has also been investigated for its performance in supercritical fluid chromatography (SFC). researchgate.net This stationary phase exhibits high molecular planarity recognition ability for aromatic compounds, making it suitable for the separation of polycyclic aromatic compounds (PACs). researchgate.net

Table 1: Properties of Cross-linked P4VP Microspheres for Chromatographic Applications

Cross-linking AgentParticle Size (µm)Specific Surface Area (m²/g)ApplicationReference
Trimethylolpropane trimethacrylate (TRIM)~9~100Sorption of ibuprofen and ketoprofen; Serum clean-up for LC-MS nih.gov, nih.gov
1,4-dimethacryloyloxybenzene (14DMB)~9~100Sorption of ibuprofen and ketoprofen; Serum clean-up for LC-MS nih.gov, nih.gov
Divinylbenzene (B73037)18-50 mesh750General column chromatography sigmaaldrich.com

Membrane Technologies for Separation Processes (e.g., Ultrafiltration)

Cross-linked P4VP is a key component in the development of advanced membrane technologies for various separation processes, including ultrafiltration. Its pH-responsive nature allows for the creation of "smart" membranes that can be tuned for specific applications. nih.gov

An innovative approach involves the aqueous phase separation of P4VP to create porous membranes. nih.gov By dissolving P4VP at a low pH where it is charged and then casting it into a thin film, a subsequent switch to a high pH causes the polymer to become uncharged and insoluble, leading to the formation of a porous membrane structure. nih.gov This method allows for significant control over the membrane's structure, resulting in either symmetric porous microfiltration membranes or asymmetric dense nanofiltration membranes. nih.gov The degree of cross-linking can be adjusted to control the membrane's pore size and water permeance. nih.gov

These pH-responsive P4VP membranes exhibit self-cleaning properties. For instance, a membrane fouled with an oil-in-water emulsion can be effectively cleaned by immersing it in a low pH solution, leading to a high recovery of water permeance. nih.gov

Block copolymers containing P4VP, such as polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP), are also used to fabricate isoporous membranes with highly ordered structures. researchgate.netmiami.edu These membranes demonstrate a strong dependence of their flux on pH, with pores that can open or close in response to pH changes. researchgate.netmiami.edu This property can be reversed through chemical modification, such as the oxidation of the P4VP block to poly(4-vinylpyridine-N-oxide), creating membranes with opposite pH-responsive behavior. researchgate.netmiami.edu

Furthermore, triblock terpolymers like polystyrene-b-poly(4-vinylpyridine)-b-poly(solketal methacrylate) have been used to create ultrafiltration membranes. mdpi.com The P4VP block in these membranes swells at low pH due to protonation, leading to a decrease in pore size and demonstrating the stimuli-responsive nature of the membrane. mdpi.com

Table 2: Performance of Cross-linked P4VP Membranes

Membrane TypeCross-linking StrategyKey FeatureApplicationReference
Porous P4VPAqueous phase separationpH-tunable pore size and self-cleaningMicrofiltration, Nanofiltration nih.gov
PS-b-P4VP IsoporousSelf-assemblypH-responsive flux (pores close at low pH)Ultrafiltration researchgate.net, miami.edu
PS-b-P4VP-N-oxide IsoporousOxidation of PS-b-P4VPReversed pH-responsive flux (pores open at low pH)Ultrafiltration researchgate.net, miami.edu
PS-b-P4VP-b-PSMA Triblock TerpolymerSelf-assemblypH-responsive pore sizeUltrafiltration mdpi.com

Ion Exchange Resins and Materials

Cross-linked P4VP serves as a foundational material for creating effective ion exchange resins, particularly for the selective recovery of valuable resources and in the development of pH-responsive systems.

Cross-linked P4VP resins, often cross-linked with divinylbenzene, are effective for the sorption of metal ions from aqueous solutions. nih.gov These resins can function through anion-exchange mechanisms, but their ability to form complexes with metal ions via the pyridine moiety is highly dependent on their surface properties. nih.gov For example, a macroreticular P4VP resin has shown a high affinity for copper and nickel ions in an acetate (B1210297) buffer. nih.gov The sorption capacity for metal ions can be influenced by the addition of salts like sodium chloride to the solution. nih.gov Such resins have been successfully applied in column operations for the separation of copper/cobalt and nickel/cobalt, as well as for concentrating copper from seawater. nih.gov

A significant advancement in creating selective ion exchangers is the use of a metal ion as a template during the cross-linking process. elsevierpure.com In this method, P4VP is cross-linked with a reagent like 1,4-dibromobutane (B41627) in the presence of a specific metal ion. elsevierpure.com The resulting resin demonstrates preferential adsorption for the metal ion that was used as the template. elsevierpure.com For instance, a resin prepared with a copper ion template exhibits the highest stability constant for a copper complex, a phenomenon attributed to a large entropy change during complexation. elsevierpure.com This ion-imprinting technique paves the way for highly selective metal ion recovery. researchgate.net

The inherent pH-responsive nature of P4VP makes it an ideal candidate for creating smart ion exchange systems. The pyridine groups in the polymer chain can be protonated or deprotonated depending on the pH of the surrounding environment. nih.gov This change in charge density directly impacts the ion exchange capacity of the material.

Ultrathin hydrogels made from selectively cross-linked P4VP copolymer layers exhibit significant and reversible swelling and shrinking in response to pH changes. rsc.org These hydrogels can swell dramatically when the pH shifts from neutral to acidic. rsc.org This pH-triggered swelling behavior can be controlled by altering the cross-link density within the hydrogel. rsc.org This responsiveness allows for the development of ion exchange systems where the uptake and release of ions can be controlled by simply adjusting the pH of the solution.

Stimuli-Responsive Materials and Systems

The ability of cross-linked P4VP to respond to external stimuli, particularly pH, has led to the development of a wide array of "smart" materials and systems.

Cross-linked P4VP is a cornerstone for creating materials that change their physical and chemical properties in response to pH variations. rsc.orgresearchgate.netnih.govcsic.es

Films: Thin films of cross-linked P4VP can exhibit pH-triggered changes in surface wettability. rsc.org For example, ultrathin hydrogel films can switch from a hydrophilic to a hydrophobic state as the pH changes from acidic to neutral, with contact angles varying significantly. rsc.org This property is crucial for applications such as self-cleaning coatings and sensors. rsc.org Opal films created from core-shell particles with a P4VP shell show a pH-responsive shift in their structural color, with the reflected wavelength changing by more than 100 nm upon a change in pH. acs.orgacs.org

Hydrogels: P4VP hydrogels are known for their remarkable swelling and shrinking behavior in response to pH. rsc.org Ultrathin multilayer hydrogels can exhibit a tenfold reversible swelling when the pH is switched from neutral to acidic. rsc.org The degree of swelling can be controlled by the cross-link density. rsc.org Stimuli-responsive polymer nanospheres of P4VP, which can be considered hydrogel nanoparticles, also show pH and ionic strength responsiveness, swelling over time. nih.govcsic.es

Membranes: As discussed previously, membranes made from cross-linked P4VP are highly pH-responsive. nih.gov An aqueous phase separation technique allows for the fabrication of porous P4VP membranes with tunable structures. nih.gov These membranes can be designed to have their pore sizes and permeance altered by pH changes, enabling applications in controlled filtration and separation. nih.gov Block copolymer membranes containing P4VP also exhibit pH-dependent pore opening and closing, providing a mechanism for controlled transport through the membrane. researchgate.netmiami.edu

Table 3: pH-Responsive Behavior of Cross-linked P4VP Materials

Material TypeStimulus (pH Change)Observed ResponsePotential ApplicationReference
Ultrathin Hydrogel FilmNeutral to Acidic10-fold swelling, increased hydrophilicitySensors, self-cleaning coatings rsc.org
Opal FilmChange in pH>100 nm shift in reflected wavelength (color change)Displays, sensors, anti-counterfeiting acs.org, acs.org
P4VP-crosslinked Natural RubberAcidic solutionSwelling, dye release above pH 4Biomedical and sensing applications researchgate.net
P4VP NanospheresChange in pH and ionic strengthSwellingDrug delivery, biosensors nih.gov, csic.es
Porous P4VP MembranepH < pKaIncreased water permeanceSelf-cleaning membranes, controlled filtration nih.gov

Solvent and Ionic Strength Responsive Systems

Cross-linked poly(4-vinylpyridine) (P4VP) hydrogels and films exhibit significant responsiveness to changes in the surrounding solvent and ionic strength. nih.govresearchgate.netnih.gov This behavior stems from the pyridine groups within the polymer structure, which can be protonated or deprotonated depending on the pH of the environment. researchgate.net This protonation leads to electrostatic repulsion between the polymer chains, causing the material to swell. researchgate.net

The swelling and shrinking of cross-linked P4VP systems are reversible and can be triggered by various stimuli. researchgate.netrsc.org For instance, UV-cross-linked P4VP films show a notable increase in thickness when exposed to chloroform, which is attributed to the protonation of pyridyl groups by hydrogen chloride generated from the photodegradation of chloroform. researchgate.net Similarly, exposure to acidic buffer solutions or hydrogen chloride vapor also induces significant swelling. researchgate.net

The ionic strength of the surrounding solution also plays a crucial role in the swelling behavior of cross-linked P4VP. nih.govnih.gov In polycationic films, at low salt concentrations, a high and constant thickness is maintained due to the osmotic pressure induced by counterions. dtu.dk As the ionic strength increases, the swelling can either decrease due to charge screening effects or, in the case of polyzwitterionic systems, increase in what is known as the "antipolyelectrolyte effect". dtu.dk This effect is influenced by the specific type of ions present, with different anions causing varying degrees of swelling. dtu.dk

The responsiveness of these materials to solvent and ionic strength makes them promising for various applications. For example, hollow capsules made from cross-linked P4VP demonstrate pH- and ionic-strength-triggered swelling and shrinking, which can be utilized for size-selective uptake and release of molecules. nih.gov

Table 1: Factors Influencing the Swelling Behavior of Cross-linked P4VP

StimulusEffect on P4VPMechanismReference
Acidic Solvent (e.g., Chloroform, HCl vapor) Swelling/Increased film thicknessProtonation of pyridyl groups, leading to electrostatic repulsion. researchgate.net
Low Ionic Strength High degree of swellingCounterion-induced osmotic pressure. dtu.dk
High Ionic Strength Decreased or Increased SwellingCharge screening or "antipolyelectrolyte effect". dtu.dk
Type of Anion Varied swelling magnitudeIon-specific interactions with the polymer network. dtu.dk

Development of Smart Coatings and Surfaces

The stimuli-responsive nature of cross-linked poly(4-vinylpyridine) makes it an excellent candidate for the development of smart coatings and surfaces that can adapt to environmental changes. researchgate.netrsc.org These coatings can reversibly alter their properties, such as wettability and morphology, in response to external triggers like pH and temperature. researchgate.netrsc.org

UV-cross-linked P4VP films have been shown to function as responsive coatings that control surface wettability. researchgate.net The swelling and collapse of these films in response to pH changes directly impact their hydrophobic or hydrophilic character. researchgate.net This switchable wettability is a key feature for creating surfaces that can be tailored for specific interactions with their environment.

Furthermore, the morphology of P4VP coatings can be actively controlled. For example, P4VP-grafted brushes exhibit noticeable changes in surface roughness at different temperatures and pH levels. rsc.org At alkaline pH, the surface can transition from relatively smooth to a more structured and rough topography as the temperature increases. rsc.org This ability to modulate surface morphology has significant implications for applications such as controlling protein adsorption. rsc.org Research has shown that the adsorption of proteins like bovine serum albumin and human fibrinogen is significantly higher at temperatures above the transition temperature of the P4VP coating, indicating its potential as a switching material for biomedical and biotechnological applications. rsc.org

Cross-linked P4VP can also serve as an anchor for immobilizing other materials, such as metal-organic frameworks (MOFs), onto various substrates. mdpi.com This allows for the creation of multifunctional coatings with enhanced properties for applications in sensors, separation membranes, and optical devices. mdpi.com

Table 2: Properties and Applications of Smart Coatings based on Cross-linked P4VP

PropertyStimulusApplicationReference
Switchable Wettability pHControlled surface interactions, microfluidics researchgate.net
Tunable Surface Morphology Temperature, pHControl of protein adsorption, cell adhesion rsc.org
Anchoring Layer N/AFabrication of multifunctional composite coatings mdpi.com

Sensor Development (excluding biomedical applications)

The unique properties of cross-linked poly(4-vinylpyridine) have led to its use in the development of various types of sensors for environmental monitoring.

Chemo/Optical Sensors for Environmental Analytes

Cross-linked P4VP is a versatile material for creating chemo/optical sensors due to its ability to interact with a wide range of analytes and its responsive nature. nih.govnih.gov These sensors often rely on changes in color or fluorescence upon interaction with the target molecule. nih.gov

For instance, stimuli-responsive color films have been developed using block copolymers of P4VP complexed with chromophores. nih.gov The color of these films can be switched by tuning the charge transfer interaction between the chromophore and the P4VP block through external stimuli like pH, temperature, and moisture. nih.gov This provides a basis for creating flexible and fast-responding sensor films. nih.gov

P4VP-functionalized materials have also been employed for the detection of environmental pollutants. For example, membranes modified with P4VP have been used as sensors for monitoring trace amounts of mercury in water. researchgate.net The high affinity of the pyridine groups for metal ions makes P4VP an effective component in sensors for heavy metal detection. researchgate.net The development of optical chemical sensors is a rapidly growing field, offering advantages such as simplicity, low cost, and the potential for in-field and online analysis of persistent organic pollutants. nih.gov

Electrochemical Sensors based on Cross-linked Poly(4-vinylpyridine)

Cross-linked P4VP is also a valuable component in the fabrication of electrochemical sensors. researchgate.netmdpi.com Its ability to be easily modified and to form stable films on electrode surfaces makes it suitable for a variety of electrochemical sensing applications. researchgate.net P4VP's high electrical conductivity and capacity for fast electron transfer contribute to its effectiveness in these devices. researchgate.net

P4VP and its derivatives can be used to create molecularly imprinted polymers (MIPs) for the highly selective detection of target molecules. mdpi.com In this approach, a cross-linked polymer network is formed around a template molecule. After removal of the template, cavities are left that are complementary in shape and functionality to the target analyte, enabling highly specific recognition. mdpi.com

Furthermore, P4VP can be incorporated into sensor designs for the detection of various organic and inorganic species. For example, electrodes modified with P4VP have been developed for sensing applications. researchgate.net Cross-linked and quaternized P4VP nanofibers have been used to create humidity sensors. researchgate.net The versatility of P4VP allows for its integration into complex sensor architectures, including those for monitoring environmental pollutants. mdpi.com

Advanced Material Science Applications

Porous Microparticles and Microspheres for Diverse Applications

Cross-linked poly(4-vinylpyridine) can be synthesized into porous microparticles and microspheres, which have garnered significant attention for a wide range of applications due to their high surface area and tunable porosity. mdpi.comkinampark.comnih.gov These materials are typically prepared using methods such as seed swelling polymerization, dispersion polymerization, and suspension polymerization. mdpi.comresearchgate.netnih.gov

The seed swelling polymerization technique allows for the creation of monodisperse microspheres with controlled diameters and narrow particle size distributions, which is particularly advantageous for applications in chromatography. mdpi.comnih.gov The resulting microspheres possess a developed porous structure with a specific surface area that can reach around 100 m²/g. mdpi.com The internal structure is often characterized by interconnected pores and tunnels, a typical feature of cross-linked polymers. mdpi.com It's noteworthy that the porous structure of these materials can differ between their swollen and dry states, with the swollen state often revealing the presence of micropores. mdpi.com

A key advantage of P4VP-based porous microspheres is their high thermal stability, with decomposition temperatures around 300 °C. mdpi.com Their functional pyridine groups also make them excellent sorbents for various substances. For example, they have demonstrated high efficiency in the removal and preconcentration of pharmaceuticals like ibuprofen and ketoprofen from aqueous solutions, particularly in acidic conditions. mdpi.com The adsorption capacity is influenced by the pH of the solution. mdpi.com

The versatility in the synthesis of these porous materials allows for the tuning of their properties. For instance, by using different cross-linking agents, such as aromatic or aliphatic monomers, the characteristics of the resulting microspheres can be tailored for specific applications. mdpi.com These porous P4VP materials hold promise not only as sorbents but also in areas like catalysis and as scaffolds in material synthesis. researchgate.net

Table 3: Synthesis and Properties of Porous Cross-linked P4VP Microspheres

Synthesis MethodKey FeaturesExample ApplicationReference
Seed Swelling Polymerization Monodisperse, controlled diameter, narrow size distribution, developed porous structureSorbents for pharmaceuticals (ibuprofen, ketoprofen) mdpi.com
Dispersion Polymerization Spherical morphology, good monodispersityGeneral microparticle synthesis researchgate.net
Suspension Polymerization Porous microparticles with spherical shapeDrug delivery systems nih.gov
High Internal Phase Emulsion (polyHIPE) High porosity, interconnected cellular topologySolid support for catalysts researchgate.net

Supramolecular Polymer Networks and Assemblies

Cross-linked Poly(4-vinylpyridine) (P4VP) serves as a versatile platform for the construction of advanced supramolecular polymer networks and assemblies. The pyridine functional groups along the polymer backbone are capable of participating in a variety of non-covalent interactions, including hydrogen bonding, metal-ligand coordination, and host-guest interactions. These interactions allow for the self-assembly of well-defined, ordered structures and the formation of dynamic, responsive materials. The cross-linked architecture provides structural integrity and robustness to these assemblies, enabling their application in diverse fields.

The formation of these supramolecular structures is often directed by the interplay of polymer chemistry with small molecules or metal ions, leading to hierarchical assemblies with tailored properties. Block copolymers containing P4VP are particularly noteworthy for their ability to microphase separate, creating nanostructured domains that can be selectively functionalized through supramolecular chemistry.

Hydrogen-Bonding Interactions

Hydrogen bonding is a primary mechanism for creating supramolecular assemblies with cross-linked P4VP. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, readily interacting with donor molecules. This interaction has been extensively used to build complex, hierarchical structures from block copolymers like poly(styrene)-block-poly(4-vinylpyridine) (PS-b-P4VP).

By introducing small organic molecules capable of hydrogen bonding to the P4VP block, the effective volume fraction of that block is altered, inducing morphological transitions in the self-assembled structure. For instance, the interaction of PS-b-P4VP with molecules such as 2-hydroxy-6-naphthoic acid (HNA) or 3-pentadecylphenol (B1217947) (PDP) leads to the formation of "structure-within-structure" morphologies. mdpi.com Spectroscopic analysis confirms the hydrogen bonds between the hydroxyl group of the small molecule and the pyridine nitrogen of P4VP. mdpi.com This approach allows for the creation of nanostructured thin films and nanoporous materials. mdpi.com In solution, these interactions drive the formation of spherical or cylindrical micelles. mdpi.com

Research has shown that solvent annealing of thin films of these supramolecular complexes can induce long-range order. researchgate.net For example, exposing a thin film of PS-b-P4VP blended with a polymer containing carboxylic acid groups (POAA) to a specific solvent vapor mixture resulted in well-ordered microphase-separated structures. researchgate.net

P4VP SystemInteracting MoleculeInteraction TypeResulting Supramolecular AssemblyReference
Poly(styrene)-b-poly(4-vinylpyridine) (PS-b-P4VP)2-hydroxy-6-Naphthoic acid (HNA)Hydrogen BondingSpherical and worm-like micelles in solution; nanostructured thin films. mdpi.com
Poly(styrene)-b-poly(4-vinylpyridine) (PS-b-P4VP)3-pentadecylphenol (PDP)Hydrogen BondingHierarchical "structure-within-structure" morphologies in thin films. mdpi.com
Poly(styrene)-b-poly(4-vinylpyridine) (PS-b-P4VP)2-(4'-hydroxybenzeneazo)benzoic acid (HABA)Hydrogen BondingOrdered cylindrical morphologies in thin films. mdpi.com
Poly(4-vinylpyridine) (P4VP)4-phenylazophenol (AH) / 4-hydroxy-4'-cyanoazobenzene (ACN)Hydrogen BondingSupramolecular liquid crystal complexes. researchgate.net

Metal-Ligand Coordination

The pyridine moiety in P4VP is an excellent ligand for coordinating with a wide range of metal ions. This property is harnessed to form metallo-supramolecular polymer networks where the metal ions act as cross-linking points or templates for assembly. These networks often exhibit stimuli-responsive behavior and unique mechanical properties.

One approach involves cross-linking P4VP with bis-metallic pincer complexes, creating dynamic polymer networks. researchgate.net The kinetics of these metal-ligand bonds dictate the rheological properties of the resulting material, which can exhibit characteristics like self-healing. researchgate.net Another strategy combines coordination-driven self-assembly with other non-covalent interactions, such as hydrogen bonding, to create hierarchical materials with tunable topologies. zju.edu.cn For example, platinum(II)-pyridyl bonds can be used to form rigid metallacyclic cores that then assemble further via hydrogen bonding interfaces to produce cross-linked hexagonal networks. zju.edu.cn

Cross-linked P4VP also plays a crucial role as an anchor for the in-situ growth of metal-organic framework (MOF) films on various substrates. mdpi.com By modifying a surface with P4VP, metal ions can be captured via coordination, providing nucleation sites for the controlled growth of continuous MOF coatings. mdpi.com This technique broadens the application of MOFs in sensing, catalysis, and separation. mdpi.com

P4VP SystemMetal/Metal ComplexCoordination SystemResulting Structure/ApplicationReference
Poly(4-vinylpyridine)Bis-metallic pincersMetal-Ligand Cross-linkingDynamic supramolecular polymer networks with tunable rheological properties. researchgate.net
Pyridyl-functionalized monomersPlatinum(II)Coordination-driven self-assemblyCross-linked hexagonal supramolecular networks. zju.edu.cn
Poly(4-vinylpyridine) surface coatingVarious metal ions (e.g., Cu²⁺)Surface anchoring for MOF growthIn-situ growth of continuous Metal-Organic Framework (MOF) films. mdpi.com
Poly(4-vinylpyridine)-b-poly(2-vinylpyridine)Gold nanoparticlesPreferential coordinationSelective absorption of nanoparticles into P4VP domains. acs.org

Host-Guest Chemistry and Self-Assembly

The combination of a defined polymer architecture and non-covalent interactions makes cross-linked P4VP systems excellent candidates for host-guest chemistry. These systems can form cavities or binding sites that selectively encapsulate smaller guest molecules, leading to applications in responsive materials and delivery systems.

For example, supramolecular polymerization can be driven by host-guest interactions between a platinum(II) metallacycle-based host and a guest molecule. nih.gov This interaction can lead to the spontaneous formation of a cross-linked supramolecular polymer both in solution and in the solid state. nih.gov The resulting networks can be responsive to stimuli such as temperature and ions. nih.gov Similarly, cross-linked hyperbranched polymers can be designed to act as hosts for the selective binding and release of guest molecules, with the cross-linking providing stability to the host-guest complex. nih.gov

The self-assembly of block copolymers containing P4VP is a powerful method for creating ordered nanostructures. acs.orgrsc.org The morphology of these assemblies (e.g., lamellae, cylinders, spheres) is governed by factors such as block volume fraction, solvent conditions, and chain dynamics. rsc.orgnsrrc.org.tw For instance, in poly(4-vinylpyridine)-block-poly(L-lactide) copolymers, a helical phase can be kinetically trapped during solvent evaporation, demonstrating how processing conditions can direct the final supramolecular architecture. nsrrc.org.tw The cross-linking of the P4VP domain can then be used to lock in these delicate structures, creating robust nanomaterials.

Current Challenges and Future Research Directions in Cross Linked Poly 4 Vinylpyridine Studies

Enhancing Control over Network Heterogeneity and Cross-link Distribution

Future research will likely focus on developing more precise synthesis methodologies to control the spatial arrangement and density of cross-links. This could involve exploring living/controlled polymerization techniques to create well-defined P4VP chains before cross-linking, or utilizing template-assisted polymerization to guide the formation of the network structure. For instance, the use of block copolymers, where one block is P4VP, allows for the formation of self-assembled microdomains that can then be selectively cross-linked, offering a pathway to more ordered network architectures. kpi.ua Achieving a monodisperse distribution of polymer chains between cross-linking nodes is another critical aspect that can be controlled through techniques like using telechelic polymers. mdpi.com The spatial distribution of the cross-links themselves can be influenced by factors such as the dispersion of the catalyst during the cross-linking reaction. mdpi.com

Overcoming the challenge of network heterogeneity is crucial for unlocking the full potential of cross-linked P4VP, enabling the design of materials with predictable and reproducible properties.

Developing Novel and Sustainable Cross-linking Chemistries

The traditional method for cross-linking P4VP often involves the use of divinylbenzene (B73037) (DVB), a petroleum-derived monomer. While effective, there is a growing need for more sustainable and environmentally friendly cross-linking strategies. This includes the development of bio-based cross-linkers and the use of greener reaction conditions.

Recent research has explored alternative cross-linking agents and methods. For example, the use of supercritical carbon dioxide as a polymerization medium presents a more environmentally benign alternative to conventional organic solvents. researchgate.net Furthermore, light-mediated cross-linking, such as UV irradiation, offers a solvent-free method for creating cross-linked P4VP films. researchgate.net Another approach involves using dynamic covalent chemistries or non-covalent interactions to create "smart" or self-healing cross-linked networks that can respond to external stimuli.

Future research will likely focus on expanding the toolbox of cross-linking chemistries for P4VP. This includes the exploration of:

Bio-derived cross-linkers: Utilizing molecules derived from renewable resources to create more sustainable materials.

Click chemistry: Employing highly efficient and specific reactions to form well-defined network structures under mild conditions.

Photochemical methods: Developing new photo-responsive cross-linkers that allow for spatial and temporal control over the cross-linking process. researchgate.netmdpi.com

The development of these novel cross-linking strategies will not only enhance the sustainability of cross-linked P4VP but also enable the creation of materials with unique functionalities and responsiveness.

Advancements in Multiscale Computational Modeling for Predicting Network Behavior

Predicting the behavior of complex, heterogeneous networks like cross-linked P4VP from first principles is a significant computational challenge. Current models often struggle to accurately capture the relationship between the microscopic network structure and the macroscopic properties of the material. mdpi.com

Advancements in multiscale computational modeling are crucial for overcoming this hurdle. By combining different simulation techniques that operate at various length and time scales, researchers can create more accurate and predictive models of cross-linked P4VP behavior. For instance, molecular dynamics simulations can be used to understand the local interactions between polymer chains and cross-linkers, while continuum mechanics models can predict the macroscopic mechanical response of the material. arxiv.org

Future research in this area will likely focus on:

Developing more sophisticated force fields: Creating more accurate representations of the atomic interactions within the P4VP network.

Integrating machine learning: Using machine learning algorithms to analyze large datasets from simulations and experiments to identify complex structure-property relationships. arxiv.org

Developing user-friendly simulation platforms: Making advanced computational tools more accessible to a broader range of researchers in the field. arxiv.org

These advancements will enable the in silico design of cross-linked P4VP materials with specific, desired properties, accelerating the pace of materials discovery and innovation.

Expanding Understanding of Structure-Property-Function Relationships for Tailored Applications

A deeper understanding of the intricate relationships between the chemical structure, physical properties, and functional performance of cross-linked P4VP is essential for designing materials for specific applications. While it is known that the degree of cross-linking influences properties like swelling, porosity, and mechanical stability, a more quantitative and predictive understanding is still needed.

Future research will focus on systematically investigating these relationships through a combination of advanced characterization techniques and computational modeling. This will involve synthesizing a library of cross-linked P4VP materials with systematically varied structural parameters (e.g., cross-link density, monomer composition, network topology) and comprehensively characterizing their properties.

Key research areas include:

Porosity and Swelling: Investigating how the cross-linking agent and degree of cross-linking affect the pore size distribution and swelling behavior in different solvents. researchgate.netresearchgate.net This is crucial for applications in areas like catalysis and separations.

Mechanical Properties: Elucidating the link between network architecture and mechanical properties such as elasticity, toughness, and failure mechanisms. mdpi.com

Functional Performance: Correlating the structural and physical properties of cross-linked P4VP with its performance in specific applications, such as its capacity for adsorbing pollutants or its efficiency as a catalyst support. researchgate.netnih.gov

A more profound understanding of these relationships will enable the rational design of cross-linked P4VP materials with optimized performance for a wide array of applications, from drug delivery and tissue engineering to catalysis and environmental remediation.

Integration with Emerging Technologies for Advanced Material Design

The integration of cross-linked P4VP with emerging technologies holds immense promise for the creation of next-generation advanced materials. This includes combining cross-linked P4VP with other materials to form composites and hybrids, as well as utilizing advanced manufacturing techniques to create complex structures.

Future research in this area will explore:

Nanocomposites: Incorporating nanoparticles (e.g., metal oxides, carbon nanotubes) into the cross-linked P4VP matrix to enhance its mechanical, thermal, or catalytic properties. mdpi.com

Hybrid Materials: Creating hybrid materials by combining cross-linked P4VP with other polymers or biomolecules to achieve unique combinations of properties. For example, creating semi-interpenetrating networks with polymers like poly(vinyl chloride) to improve mechanical stability. acs.org

3D Printing and Additive Manufacturing: Developing cross-linkable P4VP resins for use in 3D printing to fabricate complex, custom-designed structures for applications in areas like microfluidics and soft robotics.

Surface Patterning and Functionalization: Utilizing techniques like photolithography to create patterned surfaces of cross-linked P4VP with controlled wettability and functionality. researchgate.net

By embracing these emerging technologies, researchers can move beyond simple bulk materials and create sophisticated, multifunctional materials based on cross-linked P4VP with unprecedented levels of control over their structure and function. This will open up new frontiers for the application of this versatile polymer in high-tech fields.

Q & A

Q. What are the common synthetic methodologies for preparing cross-linked poly(4-vinylpyridine), and how do reaction conditions influence network formation?

Cross-linked poly(4-vinylpyridine) (P4VP) is typically synthesized via radical polymerization of 4-vinylpyridine monomers with cross-linking agents like divinylbenzene (DVB). Reaction conditions such as temperature, initiator concentration, and monomer-to-cross-linker ratio critically impact network density and mechanical stability. For example, hypercrosslinking via Friedel-Crafts alkylation (using agents like 4-vinylbenzyl chloride) can introduce additional covalent bonds, enhancing porosity and rigidity . Chlorinated aqueous solutions, as used in polyethylene cross-linking studies, may also serve as analogs for optimizing P4VP cross-linking in acidic environments .

Q. Which characterization techniques are most effective for quantifying cross-linking density and network homogeneity in poly(4-vinylpyridine) systems?

Key methods include:

  • Swelling experiments : Measures equilibrium swelling ratio in solvents (e.g., water or ethanol) to infer cross-link density via the Flory-Rehner equation.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, which correlates with cross-linking efficiency.
  • X-ray Photoelectron Spectroscopy (XPS) : Detects chemical bonding changes, particularly useful for radiation-induced cross-linking .
  • FTIR Spectroscopy : Identifies functional group transformations (e.g., pyridine ring modifications during cross-linking).
    Discrepancies between techniques (e.g., swelling vs. XPS) may arise due to inhomogeneous network formation, requiring complementary analyses .

Q. How does cross-linking impact the physicochemical properties of poly(4-vinylpyridine) in adsorption and catalytic applications?

Cross-linking enhances mechanical stability and introduces nanoporosity, making P4VP effective in heavy metal ion adsorption (e.g., Hg²⁺, Cd²⁺) due to pyridine's chelating ability. In catalysis, cross-linked P4VP supports acid-base reactions, such as Knoevenagel condensations, by providing a rigid matrix for immobilizing active sites. The degree of cross-linking directly affects accessibility of functional groups and diffusion rates .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in structure-property relationships for cross-linked P4VP in energy storage applications?

In lithium-based batteries, cross-linked P4VP improves ion transport but may reduce flexibility. To address this, researchers employ:

  • Multi-scale modeling : Molecular dynamics simulations predict segmental mobility and ion diffusion pathways.
  • In-situ Electrochemical Impedance Spectroscopy (EIS) : Monitors real-time ionic conductivity changes under operational conditions.
    Contradictions between predicted and observed performance often stem from incomplete cross-linking or phase separation, necessitating post-synthesis characterization (e.g., TEM for morphology validation) .

Q. How can cross-disciplinary approaches address challenges in analyzing dynamic covalent cross-linking in stimuli-responsive P4VP hydrogels?

Stimuli-responsive P4VP hydrogels (pH- or temperature-sensitive) require integration of:

  • Dynamic Covalent Chemistry (DCvC) : Reversible bonds (e.g., Schiff bases) enable self-healing properties.
  • Biocompatibility Testing : Collaborations with biomedical researchers ensure minimal cytotoxicity for drug delivery applications.
  • Environmental Science : Studies on hydrogel degradation pathways under varying pH/temperature conditions prevent ecological toxicity .

Q. What methodological advancements are needed to improve the detection of cross-linked peptide-polymer conjugates in proteomic studies?

Tools like CrossSearch , a search engine for cross-linked peptides, compare theoretical and experimental mass spectra to distinguish true conjugates from side products. Challenges include:

  • False Positives : Non-specific modifications (e.g., oxidation) require control experiments with monomeric protein digests.
  • High-Resolution Mass Spectrometry (HRMS) : Enhances accuracy but demands rigorous data processing algorithms to handle complex spectra .

Q. How do radiation-induced cross-linking mechanisms in P4VP compare to chemically initiated methods, and what are the implications for industrial scalability?

Radiation (e.g., γ-rays) induces cross-linking via free radical formation without chemical initiators, reducing contamination risks. However, it requires precise dose control to avoid chain scission. Comparative studies show radiation-cross-linked P4VP exhibits higher thermal stability but lower solvent resistance than DVB-cross-linked variants, impacting applications in membranes or coatings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.